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Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of L-Valinamide, L-leucyl-N,3-dimethyl

Executive Summary In the landscape of modern peptidomimetic drug design, the structural modification of natural amino acids is a primary strategy for overcoming poor oral bioavailability and rapid proteolytic degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern peptidomimetic drug design, the structural modification of natural amino acids is a primary strategy for overcoming poor oral bioavailability and rapid proteolytic degradation. L-Valinamide, L-leucyl-N,3-dimethyl (CAS: 178933-95-4) is a highly specialized dipeptide building block engineered specifically for these purposes[1]. By incorporating a tert-leucine moiety (3,3-dimethyl-valine) and an N-methylated amide bond, this compound serves as a critical, sterically hindered pharmacophore in the development of next-generation Matrix Metalloproteinase (MMP) inhibitors[2].

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative deep dive into the physicochemical properties, pharmacological rationale, and validated synthetic workflows required to handle and synthesize this complex dipeptide.

Molecular Architecture & Physicochemical Profiling

The nomenclature "L-Valinamide, L-leucyl-N,3-dimethyl" technically describes a dipeptide consisting of an L-leucine residue coupled to an N-methylated L-tert-leucinamide[1].

The presence of the 3,3-dimethyl group on the valine side chain transforms it into a tert-butyl group, creating extreme steric bulk. This structural feature is not merely a chemical curiosity; it is a deliberate design choice to restrict the rotational degrees of freedom (Ramachandran angles) of the peptide backbone, locking the molecule into a specific bioactive conformation.

Quantitative Data Summary
PropertyValue
Product Name L-Valinamide, L-leucyl-N,3-dimethyl
CAS Registry Number 178933-95-4
IUPAC Name (2S)-2-amino-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethylpentanamide
Molecular Formula C13H27N3O2
Molecular Weight 257.378 g/mol
SMILES String CC(C)CC(C(=O)N(C)C(C(=O)N)C(C)(C)C)N
InChI Key VZSOCRHATSIWLV-VHSXEESVSA-N

Data sourced from verified chemical databases[1].

Pharmacological Significance in Drug Development

L-Valinamide, L-leucyl-N,3-dimethyl is most prominently recognized as the foundational dipeptide core of Rebimastat (BMS-275291) , a potent, broad-spectrum MMP inhibitor[2].

The Causality of Structural Design

In the design of Rebimastat, the goal was to inhibit MMPs (such as MMP-1, 2, 7, 9, and 14) to prevent tumor angiogenesis and metastasis without triggering the severe musculoskeletal toxicity (arthrotoxicity) seen in first-generation inhibitors[2].

  • Steric Shielding: The tert-butyl group of the tert-leucine moiety provides a massive steric shield. This physically blocks endogenous proteases from accessing and hydrolyzing the adjacent amide bonds, drastically increasing the in vivo half-life of the drug[3].

  • Conformational Locking: The N-methylation of the peptide bond eliminates the hydrogen bond donor capacity at that specific site and forces a cis/trans isomerization equilibrium that favors the exact binding pose required to dock into the S1' and S2' sub-pockets of the MMP active site[2].

Experimental Workflows: Solution-Phase Peptide Synthesis

Synthesizing peptides containing tert-leucine is notoriously difficult. The steric hindrance that protects the final drug from proteases also protects the intermediate amines from reacting with activated carboxylic acids during synthesis[1]. To achieve high yields, the protocol must utilize highly reactive coupling reagents while strictly suppressing racemization.

PeptideSynthesis N1 N-Boc-L-tert-Leucine (CAS 62965-35-9) N2 1. Amidation (NH4Cl, HATU) 2. N-Methylation (MeI, NaH) N1->N2 N3 N-Boc-N-methyl-L-tert-leucinamide N2->N3 N4 Boc Deprotection (20% TFA in DCM) N3->N4 N5 N-methyl-L-tert-leucinamide (TFA Salt) N4->N5 N6 Peptide Coupling (N-Boc-L-Leucine, EDC, HOBt, NMM) N5->N6 N7 Boc-L-leucyl-N,3-dimethyl-L-valinamide N6->N7 N8 Final Deprotection (4M HCl in Dioxane) N7->N8 N9 L-Valinamide, L-leucyl-N,3-dimethyl (Target Compound) N8->N9

Fig 1: Solution-phase synthesis workflow for L-Valinamide, L-leucyl-N,3-dimethyl.

Step-by-Step Methodology

Step 1: Preparation of the tert-Leucine Base

  • Action: Begin with N-Boc-L-tert-Leucine[4]. Convert the carboxylic acid to an amide using Ammonium Chloride ( NH4​Cl ), Diisopropylethylamine (DIPEA), and HATU in Dimethylformamide (DMF). Follow this with N-methylation using Methyl Iodide ( MeI ) and Sodium Hydride ( NaH ) at 0°C.

  • Causality: HATU is selected over standard carbodiimides because its uronium-based leaving group is highly reactive, overcoming the steric bulk of the tert-butyl group to drive amidation to completion[1].

Step 2: Orthogonal Boc Deprotection

  • Action: Treat the resulting N-Boc-N-methyl-L-tert-leucinamide with a 20% solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature.

  • Causality: TFA provides a clean, self-validating orthogonal deprotection. It selectively cleaves the Boc group, releasing gaseous CO2​ and isobutylene, which drives the reaction forward without disturbing the amide bonds.

Step 3: Sterically Hindered Dipeptide Coupling

  • Action: React the isolated N-methyl-L-tert-leucinamide TFA salt with N-Boc-L-leucine. Utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) in DMF, using N-methylmorpholine (NMM) to neutralize the TFA salt.

  • Causality: A critical failure point in this synthesis is the racemization of the activated L-leucine ester due to the slow nucleophilic attack of the hindered N-methyl amine. HOBt is mandatory here; it rapidly intercepts the O-acylisourea intermediate formed by EDC to create an active ester that is highly resistant to oxazolone-mediated racemization[3].

Step 4: Final Deprotection and Isolation

  • Action: Remove the N-terminal Boc group from the leucine moiety using 4M HCl in dioxane. Precipitate the final product by adding cold diethyl ether.

  • Causality: Using HCl in dioxane (rather than TFA) yields the target compound as a stable hydrochloride salt, which crystallizes readily in cold ether, allowing for high-purity isolation without the need for preparative HPLC.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized batch, the protocol must be validated through rigorous analytical characterization:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Marker: The successful synthesis is confirmed by a dominant peak in the positive ion mode corresponding to the [M+H]+ adduct at m/z 258.4 .

  • Proton Nuclear Magnetic Resonance ( 1H NMR, 400 MHz, DMSO- d6​ ):

    • Validation Marker: The defining signature of this molecule is the massive, sharp singlet integrating to 9 protons at approximately 0.90 - 1.00 ppm , validating the intact tert-butyl group. A distinct singlet integrating to 3 protons at ~2.85 ppm confirms the successful N-methylation of the central amide bond.

References

  • Buy L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL (EVT-1451495). EvitaChem.
  • Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291. AACR Journals.
  • Dynamic resolution of isomers and resolved isomers (US7388098B2).
  • N-Boc-L-tert-Leucine 62965-35-9 wiki. Guidechem.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of CAS 178933-95-4

As a Senior Application Scientist, I approach molecular characterization not as a static checklist, but as a dynamic system where structure dictates behavior. CAS 178933-95-4 is a highly specialized dipeptide building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular characterization not as a static checklist, but as a dynamic system where structure dictates behavior. CAS 178933-95-4 is a highly specialized dipeptide building block that plays a pivotal role in modern peptidomimetic drug discovery. In this in-depth guide, we will dissect its physicochemical properties, explore the thermodynamic causality behind its solubility profile, and establish a self-validating experimental protocol for its quantification.

Structural Identity & Physicochemical Profiling

CAS 178933-95-4, chemically identified as L-Valinamide, L-leucyl-N,3-dimethyl- (also known as H-Leu-N(Me)-Tle-NH2), is an amino acid derivative composed of an L-leucine residue coupled to an N-methylated L-tert-leucinamide[1].

Understanding its exact molecular weight and structural formula is the foundational step in any rigorous analytical or formulation workflow. The compound features a unique combination of amino acids modified with a dimethyl group, making it highly significant in biochemical applications and peptide synthesis[2].

Table 1: Summary of Physicochemical Parameters
ParameterValueMechanistic Implication
CAS Registry Number 178933-95-4Unique identifier for the exact stereoisomer[1].
IUPAC Name (2S)-2-amino-N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-N,4-dimethylpentanamideDefines the exact connectivity: L-Leucine linked to N-methyl-tert-leucinamide[1].
Molecular Formula C13H27N3O2Confirms the atomic composition[1].
Molecular Weight 257.378 g/mol Falls well within the Lipinski Rule of 5 limit (<500 Da), ideal for oral bioavailability[1].
SMILES CC(C)CC(C(=O)N(C)C(C(=O)N)C(C)(C)C)NUseful for in silico predictive modeling[1].

Solubility Profile & Thermodynamic Causality

Solubility is an interplay between the solute's crystal lattice energy and the solvent's solvation capacity. For CAS 178933-95-4, the solubility profile is dictated by three core structural features:

  • Aqueous Solubility via Ionization: The molecule possesses a highly hydrophobic core consisting of an isobutyl group (from leucine) and a tert-butyl group (from tert-leucine). These bulky aliphatic side chains restrict its solubility in neutral water (pH 7.0). However, the N-terminal primary amine can be protonated. In acidic aqueous environments (e.g., simulated gastric fluid at pH 1.2), the molecule ionizes, drastically increasing its aqueous solubility through ion-dipole interactions with water.

  • Organic Solubility via N-Methylation: The N-methylation of the internal amide bond disrupts the intermolecular hydrogen bonding that typically makes unsubstituted peptides aggregate and crash out of solution. Consequently, CAS 178933-95-4 exhibits excellent solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), as well as in polar protic solvents like Methanol (MeOH).

  • Steric Shielding: The adjacent tert-butyl group acts as a steric shield, preventing tight crystal packing, which lowers the thermodynamic barrier to dissolution in organic media.

Experimental Protocol: Thermodynamic Solubility Determination

To establish a trustworthy solubility profile, the Shake-Flask Method coupled with HPLC-UV quantification is the gold standard. This protocol is designed as a self-validating system : it includes internal checks to ensure equilibrium has been reached and no solvent evaporation has skewed the data.

Step-by-Step Methodology
  • Preparation of Solvent Media: Prepare standard aqueous buffer solutions (pH 1.2, pH 4.5, pH 7.4) and pure organic solvents (DMSO, Methanol).

  • Solute Addition: Weigh an excess amount (approximately 10 mg) of CAS 178933-95-4 into a 1.5 mL sealed Eppendorf tube to ensure a saturated solution.

  • Equilibration: Add 1.0 mL of the target solvent. Vortex for 2 minutes. Place the tubes in a thermostatic shaker at 37°C (for physiological relevance) and agitate at 300 rpm for 24 hours.

    • Self-Validation Check: Run a known reference standard (e.g., pure L-leucine) in parallel to validate the system and ensure no systemic solvent evaporation occurred during the 24-hour equilibration.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet the undissolved solid lattice.

  • Filtration: Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter (use regenerated cellulose for aqueous buffers to prevent nonspecific binding).

  • Quantification: Dilute the filtrate appropriately and inject into an HPLC system using a C18 reverse-phase column with a gradient of Water/Acetonitrile (0.1% TFA). Quantify against a pre-established calibration curve.

SolubilityWorkflow N1 Compound Preparation (CAS 178933-95-4) N2 Solvent Addition (Buffers, DMSO, MeOH) N1->N2 N3 Equilibration (Shake-flask, 24h, 37°C) N2->N3 N4 Phase Separation (Centrifugation) N3->N4 N5 Filtration & Dilution (0.22 µm PTFE) N4->N5 N6 Quantification (HPLC-UV / LC-MS) N5->N6

Experimental workflow for determining the thermodynamic solubility of CAS 178933-95-4.

Applications in Drug Development

The structural nuances of CAS 178933-95-4 make it an indispensable tool for medicinal chemists. The incorporation of non-natural amino acid derivatives, such as those utilizing tert-leucine motifs, is a proven strategy in peptide synthesis and drug discovery[3].

When synthesizing direct-acting antivirals (e.g., protease inhibitors) or targeted oncology drugs, this specific dipeptide motif forces the growing peptide chain into a rigid beta-strand or turn conformation. The N-methylation removes a hydrogen bond donor, increasing membrane permeability, while the massive steric bulk of the tert-butyl group protects the peptide backbone from enzymatic degradation by exopeptidases and endopeptidases.

PeptidomimeticDesign N1 CAS 178933-95-4 (H-Leu-N(Me)-Tle-NH2) N2 N-Methylation N1->N2 N3 tert-Butyl Group N1->N3 N4 Increased Lipophilicity & Membrane Permeability N2->N4 N5 Steric Hindrance & Proteolytic Stability N3->N5 N6 Enhanced Bioavailability in Peptidomimetics N4->N6 N5->N6

Logical relationship between CAS 178933-95-4 structural features and pharmacological benefits.

References

  • [1] Title: Buy L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL (EVT-1451495) Source: evitachem.com URL:

  • [3] Title: N-Boc-L-tert-Leucine 62965-35-9 wiki Source: guidechem.com URL:

  • [2] Title: Buy L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL (EVT-1451495) Source: evitachem.com URL:

Sources

Foundational

The Critical Role of L-leucyl-N,3-dimethyl-L-valinamide in the Synthesis of Rebimastat (BMS-275291): A Technical Whitepaper

Executive Summary Rebimastat, developmentally known as BMS-275291, is a highly potent, orally bioavailable, sulfhydryl-based second-generation matrix metalloproteinase (MMP) inhibitor[1]. Originally developed to combat t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rebimastat, developmentally known as BMS-275291, is a highly potent, orally bioavailable, sulfhydryl-based second-generation matrix metalloproteinase (MMP) inhibitor[1]. Originally developed to combat tumor angiogenesis and metastasis, the clinical viability of MMP inhibitors has historically been hindered by severe dose-limiting toxicities—most notably, musculoskeletal syndrome (MSS)[2]. These toxicities were traced back to the inadvertent inhibition of "sheddases" (e.g., TNF-α convertase), which share structural homology with MMPs.

To overcome this, Rebimastat was rationally designed to spare sheddases while maintaining broad-spectrum MMP inhibition[1]. The cornerstone of this selectivity lies in its dipeptide-like backbone: L-leucyl-N,3-dimethyl-L-valinamide . This whitepaper explores the structural causality, mechanistic function, and step-by-step synthetic integration of this critical intermediate in the production of Rebimastat.

Structural Deconstruction & Mechanistic Rationale

In the architecture of Rebimastat, the molecule is divided into two primary functional domains:

  • The Zinc-Binding Group (ZBG): A free mercaptoacyl (sulfhydryl) group that chelates the catalytic Zn2+ ion in the MMP active site[1].

  • The Peptidomimetic Backbone: L-leucyl-N,3-dimethyl-L-valinamide, which acts as the targeting vector.

The Causality of the Dipeptide Core

MMP active sites contain specificity pockets (denoted S1', S2', S3') that dictate substrate recognition. The dipeptide core of Rebimastat (L-Leu-L-tLeu-NHMe) is engineered to perfectly exploit these pockets:

  • P1' Interaction (L-Leucine): The isobutyl side chain of L-leucine is highly lipophilic and perfectly sized to anchor into the deep, hydrophobic S1' pocket characteristic of gelatinases (MMP-2, MMP-9) and collagenases (MMP-1)[].

  • P2' Interaction (N,3-dimethyl-L-valinamide): This moiety is a derivative of L-tert-leucine. The bulky tert-butyl group provides strict steric hindrance. While the wide S2' pockets of MMPs can accommodate this bulk, the narrower active sites of sheddases cannot. This steric exclusion is the direct causal factor for Rebimastat's sheddase-sparing profile, preventing the MSS toxicity seen in first-generation drugs[2].

Mechanism M1 Rebimastat (BMS-275291) M2 Mercaptoacyl Group (Zinc-Binding) M1->M2 comprises M3 L-leucyl-N,3-dimethyl-L-valinamide (P1'-P2' Mimic) M1->M3 comprises M4 Catalytic Zinc Ion (Zn2+) M2->M4 chelates M5 MMP S1' / S2' Pockets M3->M5 docks into M7 Sheddase Sparing (No MSS Toxicity) M3->M7 steric selectivity M6 Broad-Spectrum MMP Inhibition M4->M6 leads to M5->M6

Fig 2: Mechanistic pathway of MMP inhibition and sheddase sparing by Rebimastat.

Synthetic Workflow: Integrating the Dipeptide Core

The synthesis of Rebimastat relies on the convergent coupling of a protected α-mercapto acid intermediate with the L-leucyl-N,3-dimethyl-L-valinamide core[4]. Below is the self-validating, step-by-step protocol for this synthesis.

Step 1: Dynamic Kinetic Resolution (DKR) of the α-Bromo Acid
  • Causality: Standard chiral resolution discards 50% of the racemic starting material. DKR constantly racemizes the undesired enantiomer in situ, allowing a theoretical 100% yield of the desired (S)-enantiomer[4].

  • Protocol: Suspend racemic α-bromo-3,4,4-trimethyl-2,5-dioxo-1-imidazolidinebutanoic acid in a mixture of isopropyl acetate and methyl t-butyl ether (MTBE). Add the chiral amine (1R,2S)-2-amino-1,2-diphenylethanol and a catalytic amount of tetrabutylammonium bromide (TBAB). Heat the mixture to 50–60°C for 24–48 hours. Acidify with methanesulfonic acid (MSA) to isolate the homochiral (S)-α-bromo acid.

  • Self-Validation Check: Perform Chiral HPLC. The protocol is validated and allowed to proceed only if the enantiomeric excess (ee) is ≥87%.

Step 2: Thio-Protection and Nucleophilic Substitution
  • Causality: Free thiols are highly reactive and prone to oxidative dimerization (disulfide formation) during peptide coupling. The sulfur must be protected.

  • Protocol: React the (S)-α-bromo acid with a thio-protecting agent (e.g., thioacetic acid, Prt-S-) under mild basic conditions. This triggers an SN​2 nucleophilic substitution, yielding the protected α-mercapto acid intermediate.

  • Self-Validation Check: Analyze via LC-MS. A mass shift corresponding to the displacement of the heavy bromine atom by the thio-protecting group confirms successful substitution.

Step 3: Amide Coupling with L-leucyl-N,3-dimethyl-L-valinamide
  • Causality: This is the critical convergence point where the targeting dipeptide is fused to the zinc-binding warhead[4].

  • Protocol: Activate the carboxylic acid moiety of the protected intermediate using standard peptide coupling reagents (e.g., EDCI/HOBt). Add the purified L-leucyl-N,3-dimethyl-L-valinamide and a tertiary amine base (e.g., DIPEA) in an aprotic solvent (DMF or DCM). Stir at ambient temperature until the reaction reaches completion.

  • Self-Validation Check: Monitor the reaction via UPLC (Ultra-Performance Liquid Chromatography). The complete disappearance of the activated acid peak and the emergence of the heavier coupled-product peak validates the amide bond formation.

Step 4: Deprotection to Yield Rebimastat
  • Causality: The zinc-binding mercaptoacyl group must be liberated to restore the molecule's pharmacological chelating ability.

  • Protocol: Remove the thio-protecting group via aminolysis or mild hydrolysis. This must be performed under a strict inert atmosphere (Nitrogen/Argon) to prevent premature disulfide cross-linking.

  • Self-Validation Check: Execute an Ellman’s reagent (DTNB) assay. A rapid colorimetric shift to yellow (absorbance at 412 nm) quantitatively confirms the presence of the active, free sulfhydryl group.

Synthesis A Racemic α-bromo acid B Dynamic Kinetic Resolution (Chiral Amine, 50-60°C) A->B C (S)-α-bromo acid (>85% ee) B->C D Nucleophilic Substitution (Prt-S-) C->D E Protected Thio-Acid D->E G Amide Coupling E->G F L-leucyl-N,3-dimethyl-L-valinamide (Dipeptide Core) F->G Amine Donor H Protected Rebimastat G->H I Deprotection (Aminolysis/Hydrolysis) H->I J Rebimastat (BMS-275291) I->J

Fig 1: Step-by-step synthetic workflow of Rebimastat via amide coupling.

Pharmacological Impact of the Dipeptide Core

The successful integration of L-leucyl-N,3-dimethyl-L-valinamide results in a highly specific pharmacological profile. By comparing the IC50​ values of Rebimastat against various metalloproteases, the success of the steric-exclusion design becomes evident[1].

Table 1: In Vitro Selectivity Profile of Rebimastat (BMS-275291)

Enzyme TargetClassification IC50​ Value (nM)Clinical Implication
MMP-1 Interstitial Collagenase9Potent anti-metastatic activity
MMP-7 Matrilysin23Blocks tumor invasion
MMP-9 Gelatinase B27Inhibits angiogenesis
MMP-2 Gelatinase A39Prevents ECM degradation
MMP-14 MT1-MMP40Blocks pro-MMP-2 activation
TNF-α Convertase Sheddase>100,000Spares TNF-α release; avoids MSS
L-selectin Sheddase Sheddase>100,000Maintains normal immune shedding

Data summarized from in vitro reducing-condition assays utilizing purified human MMPs[1].

Conclusion

L-leucyl-N,3-dimethyl-L-valinamide is not merely a structural scaffold; it is the functional determinant of Rebimastat's clinical viability. By providing exact spatial geometry to dock into MMP S1'/S2' pockets while sterically clashing with sheddase active sites, this dipeptide core bridges the gap between potent anti-cancer efficacy and patient tolerability. The synthetic workflow utilizing dynamic kinetic resolution ensures that this complex chiral intermediate can be manufactured at scale with rigorous self-validating quality controls.

References

  • Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291 AACR Journals
  • CAS 259188-38-0 (Rebimast
  • A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor PubMed (NIH)
  • US7388098B2 - Dynamic resolution of isomers and resolved isomers Google P

Sources

Exploratory

Thermodynamic Stability of L-Valinamide, L-leucyl-N,3-dimethyl in Aqueous Solutions: Mechanistic Pathways and Formulation Strategies

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals. Executive Summary L-Valinamide, L-leucyl-N,3-dimethyl (CAS: 178933-95-4)[1] is a highly specialized dipepti...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide designed for researchers, analytical scientists, and drug development professionals.

Executive Summary

L-Valinamide, L-leucyl-N,3-dimethyl (CAS: 178933-95-4)[1] is a highly specialized dipeptide derivative. It serves as a critical structural building block in the synthesis of broad-spectrum, sulfhydryl-based matrix metalloproteinase (MMP) inhibitors, most notably the antineoplastic agent Rebimastat (BMS-275291) [2][]. While the unique structural modifications of this dipeptide enhance enzymatic resistance in vivo, they introduce complex thermodynamic stability challenges in aqueous solutions. This whitepaper deconstructs the thermodynamic vulnerabilities of this molecule, outlines its primary degradation pathways, and provides a self-validating experimental framework for rigorous stability profiling.

Molecular Architecture & Structural Causality

To understand the thermodynamic behavior of this molecule, we must first analyze its architecture. The "N,3-dimethyl" modification transforms the standard C-terminal valinamide into an N-methyl-tert-leucinamide moiety.

In the context of MMP inhibitors, this specific dipeptide fragment acts as the P1'-P2' binding determinant, designed to spare sheddase inhibition while targeting MMPs[2][4]. From a physical chemistry perspective, the massive steric bulk of the tert-butyl group (3,3-dimethyl) combined with N-methylation introduces severe steric hindrance. This structural crowding restricts the molecule's conformational flexibility (Ramachandran angles). Consequently, it alters the activation energy ( Ea​ ) required for the N-terminal amine to adopt the cis-peptide bond conformation, which profoundly impacts its degradation kinetics in aqueous media.

Thermodynamic Degradation Pathways in Aqueous Media

Dipeptides in aqueous environments do not exist in absolute thermodynamic equilibrium; they are metastable and governed by kinetic barriers. For L-leucyl-N,3-dimethyl-L-valinamide, the degradation landscape is dictated by three competing pathways[5][6]:

  • Pathway A: Diketopiperazine (DKP) Cyclization (The Thermodynamic Sink): The most thermodynamically favorable degradation route for dipeptides is intramolecular aminolysis[7]. The unprotonated N-terminal alpha-amine of the leucine residue acts as a nucleophile, attacking the C-terminal amide carbonyl. This reaction releases ammonia and forms a highly stable, low-strain six-membered DKP ring[7][8]. However, the extreme steric clash from the tert-butyl and N-methyl groups in this specific molecule raises the kinetic barrier, slowing DKP formation relative to unhindered dipeptides (like Gly-Gly).

  • Pathway B: Acid/Base-Catalyzed Hydrolysis: At extreme pH ranges (pH < 3 or pH > 9), specific acid or base catalysis drives the intermolecular cleavage of the central amide bond, yielding free L-leucine and N,3-dimethyl-L-valinamide[5].

  • Pathway C: C-Terminal Deamidation: The primary amide of the valinamide residue is susceptible to hydrolytic attack, converting the terminal amide into a carboxylic acid.

Pathway SM L-leucyl-N,3-dimethyl-L-valinamide (Aqueous State) DKP Diketopiperazine (DKP) Stable 6-Membered Ring SM->DKP Intramolecular Aminolysis (pH 4-8, Thermodynamically Favored) Hydrolysis Cleaved Amino Acids (Hydrolytic Degradation) SM->Hydrolysis Amide Bond Cleavage (pH < 3 or pH > 9) Deamidation Deamidated Dipeptide (Carboxylic Acid) SM->Deamidation C-Terminal Hydrolysis (Base Catalyzed)

Caption: Thermodynamic degradation pathways of L-leucyl-N,3-dimethyl-L-valinamide in aqueous solutions.

Kinetic vs. Thermodynamic Control: Data Synthesis

To predict the shelf-life of aqueous formulations containing this dipeptide fragment (e.g., during liquid-phase API synthesis or parenteral formulation), scientists must evaluate the degradation kinetics. The table below synthesizes the thermodynamic stability profile under accelerated thermal stress (40°C), demonstrating the transition from kinetic stability to thermodynamic degradation (DKP cyclization) based on pH[8].

Formulation pHDominant Degradation PathwayApparent Half-Life ( t1/2​ ) at 40°CKinetic vs. Thermodynamic State
pH 2.0 Amide Bond Hydrolysis~45 HoursKinetically Unstable (Acid Catalysis)
pH 5.5 Negligible (Highly Stable)>500 HoursKinetically Stable (Optimal Window)
pH 7.4 DKP Cyclization~120 HoursThermodynamically Driven
pH 9.0 DKP Cyclization + Hydrolysis~18 HoursKinetically Unstable (Base Catalysis)

Note: Data represents accelerated predictive modeling for sterically hindered dipeptides based on established aminolysis kinetics.

Self-Validating Experimental Protocol for Stability Profiling

Standard LC-UV analysis is often insufficient for aliphatic dipeptides due to the lack of strong chromophores. Furthermore, a protocol is only scientifically trustworthy if it can prove that no unseen degradation is occurring. The following LC-MS/MS workflow utilizes strict mass-balance criteria to create a self-validating system.

Protocol Prep 1. Buffer Matrix Prep (Isotonic, pH 2-10) Incubate 2. Thermal Stress (25°C, 40°C, 60°C) Prep->Incubate Quench 3. Acidic Quenching (0.1% TFA) Incubate->Quench Analyze 4. LC-MS/MS & Mass Balance (Self-Validating) Quench->Analyze

Caption: Self-validating experimental workflow for dipeptide thermodynamic stability profiling.

Step-by-Step Methodology:
  • Matrix Preparation: Prepare 50 mM buffer solutions (Phosphate for pH 2-7; Borate for pH 8-10) adjusted to an isotonic ionic strength (0.15 M NaCl).

  • Analyte Spiking: Dissolve the L-Valinamide, L-leucyl-N,3-dimethyl API to a final concentration of 1.0 mg/mL.

    • Causality: This concentration is high enough for robust MS detection but low enough to prevent concentration-dependent intermolecular dimerization.

  • Thermal Stress & Sampling: Incubate sealed glass vials at 25°C, 40°C, and 60°C. Extract 50 µL aliquots at t = 0, 24, 48, 72, and 168 hours.

  • Reaction Quenching (Critical Step): Immediately dilute the extracted aliquot 1:10 into a quenching solution of 50/50 Acetonitrile/Water containing 0.1% Trifluoroacetic Acid (TFA).

    • Causality: TFA instantly protonates the N-terminal amine ( NH2​→NH3+​ ). A protonated amine lacks the lone electron pair required to act as a nucleophile, thereby instantly halting DKP cyclization and freezing the degradation profile for accurate measurement[7][8].

  • Orthogonal LC-MS/MS Analysis: Analyze the quenched samples using a C18 column with a gradient of Water/Acetonitrile (0.1% Formic Acid) coupled to a triple quadrupole mass spectrometer.

  • Mass-Balance Validation: Calculate the molar sum of the remaining starting material, the DKP degradant, and the hydrolysis products.

    • System Validation: The protocol is validated only if the total mass balance equals 100% ± 2%. A drop below 98% proves the existence of an unmonitored physical loss (e.g., adsorption to the vial wall) or an unidentified tertiary degradation pathway, prompting immediate protocol recalibration.

Formulation Strategies for Drug Development

For pharmaceutical scientists utilizing this dipeptide in the synthesis of complex APIs like Rebimastat[][9], maintaining the molecule within its kinetically stable window is paramount to prevent yield loss and impurity generation.

  • Strict pH Control: Aqueous solutions must be tightly buffered between pH 4.5 and 6.0. This specific window protonates the N-terminus just enough to prevent DKP formation, while avoiding the highly acidic conditions that trigger amide bond hydrolysis.

  • Lyophilization: For long-term storage of the intermediate, removing the aqueous medium eliminates the hydrolytic vector entirely. The dipeptide should be lyophilized in the presence of a crystalline bulking agent (e.g., mannitol) to restrict molecular mobility and prevent solid-state cyclization.

References

  • [2] Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291. Source: AACR Journals. URL: [Link]

  • [7] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Source: Peptide Chemistry. URL: [Link]

  • [9] EP1390018A1 - A pharmaceutical tablet having a high api content. Source: Google Patents. URL:

  • [4] Discovery of Aryloxyphenyl–Heptapeptide Hybrids as Potent and Selective Matrix Metalloproteinase-2 Inhibitors. Source: ACS Publications. URL:[Link]

  • [6] Diketopiperazine-mediated peptide formation in aqueous solution. Source: PubMed. URL:[Link]

  • [8] Is my peptide forming diketopiperazine in solution? Source: ResearchGate. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of sulfhydryl-based MMP inhibitors with CAS 178933-95-4

Application Note: Synthesis and Evaluation of Sulfhydryl-Based MMP Inhibitors Utilizing CAS 178933-95-4 Introduction & Mechanistic Rationale Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that act as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Evaluation of Sulfhydryl-Based MMP Inhibitors Utilizing CAS 178933-95-4

Introduction & Mechanistic Rationale

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases that act as primary drivers of extracellular matrix (ECM) remodeling. Their pathological overexpression is a hallmark of tumor angiogenesis, invasion, and metastasis [1]. First-generation MMP inhibitors (MMPIs) predominantly utilized hydroxamic acid as the zinc-binding group (ZBG). However, these compounds were non-selective, blindly chelating zinc across a broad spectrum of metalloproteases, including "sheddases" such as TNF- α converting enzyme (TACE/ADAM17) [2]. The inadvertent inhibition of sheddases led to severe, dose-limiting musculoskeletal syndrome (MSS) in human clinical trials [4].

To circumvent this toxicity, second-generation MMPIs, such as Rebimastat (BMS-275291), were engineered using a sulfhydryl (thiol) ZBG [5]. The synthesis of these highly selective inhibitors is anchored by the critical chiral dipeptide building block CAS 178933-95-4 (L-leucyl-N,3-dimethyl-L-valinamide) .

Causality of Structural Design: The sulfhydryl group provides a "softer," less aggressive coordination to the catalytic zinc ion compared to hydroxamates. Concurrently, the bulky tert-leucine derivative within CAS 178933-95-4 acts as a highly specific targeting moiety. It perfectly occupies the deep S1' and S2' specificity pockets of target MMPs (e.g., MMP-2, MMP-9) while creating a severe steric clash in the shallower pockets of sheddases. This dual mechanism ensures potent antineoplastic MMP inhibition while completely sparing TACE activity [1].

Mechanistic rationale for sheddase-sparing MMP inhibition using CAS 178933-95-4.

Chemical Synthesis Workflow

The synthesis of sulfhydryl-based MMPIs via CAS 178933-95-4 relies on a convergent peptide coupling strategy. It requires linking the dipeptide core with an α -mercapto carboxylic acid derivative [3]. Because free thiols are highly reactive and prone to oxidative dimerization, the zinc-binding precursor is typically protected as a thioester (e.g., S-acetyl) during the coupling phase. Following amide bond formation, the thioester is selectively cleaved to liberate the active pharmacophore.

Convergent synthesis workflow for sulfhydryl-based MMPIs from CAS 178933-95-4.

Step-by-Step Experimental Protocols

Protocol A: EDC/HOBt-Mediated Amide Coupling

Objective: Synthesize the S-protected intermediate by coupling CAS 178933-95-4 with an appropriate precursor, such as (S)-2-(acetylthio)-4-(3,4,4-trimethyl-2,5-dioxo-1-imidazolidinyl)butanoic acid. Causality & Design: EDC and HOBt are utilized instead of harsher acyl chlorides to suppress the racemization of the highly sterically hindered tert-leucine moiety in CAS 178933-95-4. HOBt forms an active ester intermediate that minimizes the formation of oxazolone byproducts, ensuring high diastereomeric purity [3].

  • Preparation: Dissolve 1.0 eq of the S-acetyl carboxylic acid precursor and 1.1 eq of CAS 178933-95-4 in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration. Maintain the system under an inert argon atmosphere.

  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1.2 eq of hydroxybenzotriazole (HOBt) followed by 1.2 eq of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl).

  • Base Addition: Dropwise add 2.5 eq of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the HCl salt of EDC and the dipeptide, driving the coupling forward without acting as a strong enough nucleophile to prematurely cleave the acetylthio protecting group.

  • Incubation: Allow the reaction to warm to room temperature naturally and stir for 16 hours.

  • Self-Validation: Monitor reaction completion via LC-MS. The successful coupling is validated by the disappearance of the CAS 178933-95-4 dipeptide mass ( [M+H]+=258.38 ) and the emergence of the target protected intermediate's mass.

  • Workup: Dilute the mixture with ethyl acetate, then wash sequentially with 5% citric acid, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (SiO2, Hexanes/EtOAc).

Protocol B: Anaerobic Thioester Deprotection

Objective: Cleave the acetyl group to liberate the active zinc-binding sulfhydryl. Causality & Design: Free thiols are highly susceptible to oxidative dimerization into disulfides, which are entirely inactive against MMPs. Therefore, deprotection must be executed under strict anaerobic conditions using extensively degassed solvents.

  • Degassing: Sparge anhydrous methanol (MeOH) with argon gas for a minimum of 30 minutes prior to use.

  • Deprotection: Dissolve the S-protected intermediate in the degassed MeOH (0.1 M). Cool the flask to 0 °C.

  • Reagent Addition: Add a solution of 2.0 M ammonia in methanol (10 eq). Rationale: Mild ammonolysis selectively cleaves the thioester without hydrolyzing the newly formed peptide bonds or the imidazolidinedione ring.

  • Incubation: Stir at 0 °C for 2 hours under a continuous argon balloon.

  • Self-Validation (Ellman’s Test): Take a 5 µL aliquot and mix with Ellman's reagent (DTNB) in a pH 8.0 buffer. An immediate shift to a vibrant yellow color ( λmax​ = 412 nm) validates the successful liberation of the free sulfhydryl group.

  • Isolation: Concentrate the mixture under reduced pressure (keep the water bath temperature < 30 °C to prevent thermal degradation). Purify via preparative reverse-phase HPLC (C18, Water/Acetonitrile with 0.1% TFA) to yield the final active inhibitor.

Quantitative Data & Structure-Activity Relationship (SAR)

The incorporation of CAS 178933-95-4 yields a highly specific pharmacological profile. The table below summarizes the in vitro inhibitory activity of the resulting sulfhydryl MMPI (Rebimastat) against various metalloproteases, demonstrating the profound sheddase-sparing effect [1, 2].

Target EnzymeIC50 (nM)Biological Role in PathologyInhibition Status
MMP-1 25Interstitial collagen breakdownPotent Inhibition
MMP-2 41Gelatin/Type IV collagen degradation (Metastasis)Potent Inhibition
MMP-3 157Stromelysin activity; pro-MMP activationModerate Inhibition
MMP-9 25Gelatin degradation; angiogenesis triggerPotent Inhibition
MMP-13 4Cartilage degradationPotent Inhibition
TACE (ADAM17) > 100,000TNF- α shedding (Normal immune signaling)Spared (No Inhibition)

Data Interpretation: The sub-100 nM IC50 values for MMP-2 and MMP-9 confirm that the L-leucyl-N,3-dimethyl-L-valinamide core perfectly anchors the molecule in the S1'/S2' pockets. The >100,000 nM IC50 for TACE validates that the sulfhydryl ZBG and bulky dipeptide successfully prevent off-target binding, thereby mitigating the risk of musculoskeletal toxicity and maintaining normal TNF- α signaling.

References

  • Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291. AACR Journals.[Link]

  • Challenges in Matrix Metalloproteinases Inhibition. PMC - National Institutes of Health.[Link]

  • US7388098B2 - Dynamic resolution of isomers and resolved isomers.
  • A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer. PubMed - National Institutes of Health. [Link]

  • The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. MDPI.[Link]

Application

Application Note: Dynamic Kinetic Resolution and Asymmetric Synthesis of Matrix Metalloprotease Inhibitors using L-leucyl-N,3-dimethyl-L-valinamide

Executive Summary The synthesis of enantiopure, sulfhydryl-based matrix metalloproteinase (MMP) inhibitors—such as Rebimastat (BMS-275291)—requires rigorous stereochemical control to ensure therapeutic efficacy and minim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of enantiopure, sulfhydryl-based matrix metalloproteinase (MMP) inhibitors—such as Rebimastat (BMS-275291)—requires rigorous stereochemical control to ensure therapeutic efficacy and minimize off-target toxicities[1][]. The core synthetic bottleneck lies in the efficient preparation of the chiral α-mercapto carboxylic acid moiety, which must subsequently be coupled to a highly specific dipeptide fragment: L-leucyl-N,3-dimethyl-L-valinamide [3].

This application note details a field-proven protocol leveraging Dynamic Kinetic Resolution (DKR) via crystallization-induced asymmetric transformation. By coupling in-situ epimerization with selective crystallization, this method overcomes the 50% yield limitation of classical kinetic resolution, enabling the highly efficient, scalable synthesis of targeted MMP inhibitors[3].

Mechanistic Causality: The Logic of the Workflow

Why Dynamic Kinetic Resolution (DKR)?

In classical kinetic resolution, a racemic mixture is reacted with a chiral resolving agent, yielding a maximum theoretical yield of 50% for the desired enantiomer. The remaining 50% is either discarded or requires complex, lossy recycling steps.

DKR exploits the chemically labile nature of the α-proton in α-bromo or α-substituted carboxylic acids[3]. When exposed to a homochiral amine (e.g., bornylamine) under specific thermal and solvent conditions, two synergistic processes occur:

  • Selective Crystallization (Thermodynamic Sink): The homochiral amine forms diastereomeric salts with both the (R)- and (S)-enantiomers. The solvent system is engineered so that the salt of the desired enantiomer is significantly less soluble, precipitating out of solution[3].

  • In-Situ Epimerization: The basicity of the resolving amine promotes the continuous deprotonation and reprotonation of the α-carbon of the soluble, undesired enantiomer. This continuously racemizes the undesired isomer in solution, feeding the crystallization process[3].

Causality: Driven by Le Chatelier’s principle, the equilibrium is forced entirely toward the insoluble desired diastereomeric salt, pushing theoretical yields toward 100% and eliminating the need for chiral recycling[3].

The Critical Role of L-leucyl-N,3-dimethyl-L-valinamide

Once the α-center is resolved and inverted via nucleophilic thio-substitution, the resulting enantiopure acid is coupled to L-leucyl-N,3-dimethyl-L-valinamide [3]. This specific dipeptide sequence is not merely a structural scaffold; it is the critical pharmacophore responsible for the drug's "sheddase-sparing" profile[1][4]. Hydroxamate-based MMP inhibitors historically failed in clinical trials due to dose-limiting joint toxicities caused by the inadvertent inhibition of sheddases (e.g., TNF-α convertase)[4]. The bulky, hydrophobic side chains of L-leucyl-N,3-dimethyl-L-valinamide precisely occupy the S1' and S2' subsites of target MMPs (MMP-1, -2, -8, -9, -14), providing high affinity while sterically clashing with the active sites of closely related sheddases[1][4].

Visualizing the Synthesis Workflow

DKR_Workflow Racemic Racemic α-Bromo Acid Precursor DKR Dynamic Kinetic Resolution (In-situ Epimerization) Racemic->DKR Amine Homochiral Amine (e.g., Bornylamine) Amine->DKR Salt Enantiopure Diastereomeric Salt (>99% ee) DKR->Salt Selective Crystallization Thio Nucleophilic Thio-Substitution (Inversion of Configuration) Salt->Thio Acidic Workup Coupling Amide Coupling with L-leucyl-N,3-dimethyl-L-valinamide Thio->Coupling Product Enantiopure MMP Inhibitor (Rebimastat / BMS-275291) Coupling->Product Thio-Deprotection

Workflow for the asymmetric synthesis of MMP inhibitors via DKR and peptide coupling.

Experimental Protocols

Note: This is a self-validating protocol. In-Process Controls (IPCs) are embedded to ensure that any failure in stereochemical resolution is caught prior to the high-cost peptide coupling step.

Step 1: Dynamic Kinetic Resolution of Racemic α-Bromo Acid

Objective: Isolate the desired (R)-α-bromo acid salt in >99% enantiomeric excess (ee).

  • Preparation: Suspend the racemic α-substituted carboxylic acid precursor (1.0 eq) in a solvent mixture of acetonitrile and water (95:5 v/v)[3].

  • Salt Formation: Add homochiral bornylamine (1.05 eq) to the suspension at room temperature[3].

  • Epimerization & Crystallization: Heat the reactor to 65°C to ensure complete dissolution and to provide the activation energy required for the rapid epimerization of the α-carbon. Maintain for 2 hours.

  • Controlled Cooling: Cool the reactor at a strict rate of 5°C/hour down to 20°C.

    • Causality: Rapid cooling leads to kinetic entrapment of the undesired diastereomer within the crystal lattice. Slow cooling ensures thermodynamic control, yielding high-purity crystals of the less soluble salt.

  • Isolation: Filter the resulting crystals and wash with cold acetonitrile.

  • Validation (IPC): Analyze an aliquot via Chiral HPLC. Do not proceed unless ee > 98%.

Step 2: Nucleophilic Thio-Substitution

Objective: Introduce the sulfhydryl precursor with complete inversion of configuration (SN2 mechanism).

  • Free Acid Generation: Treat the resolved bornylamine salt with 1M HCl and extract with ethyl acetate to recover the free (R)-α-bromo acid[3].

  • Substitution: Dissolve the acid in anhydrous N,N-dimethylformamide (DMF). Add potassium thioacetate (1.2 eq) at 0°C[3].

  • Reaction: Stir for 4 hours at room temperature. The SN2 displacement yields the (S)-α-acetylthio carboxylic acid.

  • Validation (IPC): Confirm stereochemical inversion via polarimetry or chiral HPLC.

Step 3: Stereoselective Amide Coupling

Objective: Attach the L-leucyl-N,3-dimethyl-L-valinamide pharmacophore without racemizing the newly established α-center.

  • Activation: Dissolve the (S)-α-acetylthio carboxylic acid (1.0 eq) in dichloromethane (DCM). Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) at 0°C.

    • Causality: HOBt forms a highly reactive but stable ester intermediate that suppresses oxazolone formation, thereby preventing the racemization of the α-center during activation.

  • Coupling: Add L-leucyl-N,3-dimethyl-L-valinamide (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[][3].

  • Completion: Stir for 12 hours at room temperature. Perform standard organic washes (5% citric acid, 5% NaHCO₃, brine) to remove coupling byproducts. Evaporate to yield the protected intermediate.

Step 4: Deprotection to Yield Final MMP Inhibitor

Objective: Unmask the zinc-binding sulfhydryl group to activate the API.

  • Cleavage: Dissolve the intermediate in rigorously degassed methanol. Add a catalytic amount of sodium methoxide under an inert Argon atmosphere.

    • Causality: The free thiol generated is highly susceptible to oxidative dimerization. Argon sparging is critical to prevent the formation of inactive disulfide dimers.

  • Quenching: Neutralize with Amberlite IR-120 (H+) resin, filter, and concentrate to yield the final enantiopure drug (Rebimastat / BMS-275291)[][3].

Quantitative Data Presentation

Table 1: Efficiency Comparison of Resolution Strategies
MetricClassical Kinetic ResolutionDynamic Kinetic Resolution (DKR)Causality / Note
Max Theoretical Yield 50%100%DKR recycles the undesired isomer in-situ.
Typical Isolated Yield 35 - 40%85 - 92%Driven by Le Chatelier's principle and K_sp.
Enantiomeric Excess (ee) > 95%> 99%Thermodynamic crystallization control in DKR.
Atom Economy Low (Requires recycling)HighEliminates waste of the undesired enantiomer.
Table 2: Pharmacological Profile of Synthesized BMS-275291

Demonstrating the sheddase-sparing effect provided by the L-leucyl-N,3-dimethyl-L-valinamide moiety[1][4].

Enzyme TargetClassificationIC₅₀ (nM)Clinical Implication
MMP-1 Matrix Metalloproteinase1.5High potency against tumor invasion.
MMP-2 Matrix Metalloproteinase0.8High potency against angiogenesis.
MMP-9 Matrix Metalloproteinase1.2High potency against metastasis.
TNF-α Convertase Sheddase> 5000Sheddase-sparing: Prevents joint toxicity.
IL-6 Receptor Sheddase Sheddase> 5000Sheddase-sparing: Maintains immune signaling.

References

  • US7388098B2 - Dynamic resolution of isomers and resolved isomers Source: Google Patents URL
  • Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291 Source: AACR Journals (Cancer Research) URL:[Link]

  • A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer Source: PubMed (Clinical Cancer Research) URL:[Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Evaluation of L-Valinamide, L-leucyl-N,3-dimethyl Peptidomimetics

Introduction & Mechanistic Rationale The compound core L-Valinamide, L-leucyl-N,3-dimethyl (often functionalized with a mercaptoacyl group, as seen in the clinical candidate BMS-275291/Rebimastat) represents a critical e...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound core L-Valinamide, L-leucyl-N,3-dimethyl (often functionalized with a mercaptoacyl group, as seen in the clinical candidate BMS-275291/Rebimastat) represents a critical evolution in the design of Matrix Metalloproteinase (MMP) inhibitors. Historically, first-generation MMP inhibitors utilized a hydroxamate zinc-binding group. While highly potent, hydroxamates aggressively and non-specifically chelate zinc, leading to the off-target inhibition of closely related metalloproteinases known as "sheddases" (e.g., ADAM17/TACE). This off-target effect caused dose-limiting musculoskeletal syndrome (MSS) in clinical trials .

By replacing the hydroxamate with a softer mercaptoacyl zinc-binding group and utilizing the bulky L-leucyl-N,3-dimethyl-L-valinamide backbone to precisely target the S1' specificity pocket of target MMPs, researchers achieved nanomolar potency against tumor-associated MMPs while completely sparing sheddases .

The following guide details the causality-driven in vitro assay protocols required to evaluate these compounds, ensuring structural integrity, accurate kinetic readouts, and self-validating selectivity screening.

MOA Cmpd L-Valinamide Derivative (Mercaptoacyl-Peptidomimetic) Zinc Mercaptoacyl Group (Zinc Chelation) Cmpd->Zinc Pocket Peptidomimetic Backbone (S1' Pocket Binding) Cmpd->Pocket MMP MMP Inhibition (MMP-1, 2, 7, 9, 14) Zinc->MMP Catalytic Inactivation Pocket->MMP High Affinity Sheddase Sheddase Sparing (ADAM17 / TACE) Pocket->Sheddase Steric Hindrance Efficacy Anti-Angiogenesis & Metastasis Inhibition MMP->Efficacy Tox Prevention of Musculoskeletal Toxicity Sheddase->Tox

Mechanism of action for L-Valinamide derivatives showing MMP inhibition and sheddase sparing.

Quantitative Target Affinity Profile

To establish a baseline for assay validation, the table below summarizes the expected in vitro inhibitory profile of the prototypical L-valinamide, L-leucyl-N,3-dimethyl derivative (BMS-275291) against purified human enzymes .

Target EnzymeExpected IC₅₀ (nM)Biological Role / Pathological Significance
MMP-1 9Interstitial collagenase; tissue remodeling and invasion.
MMP-7 23Matrilysin; highly upregulated in cancer metastasis.
MMP-9 27Gelatinase B; critical for the angiogenic switch.
MMP-2 39Gelatinase A; degrades type IV collagen in basement membranes.
MMP-14 40Membrane-type 1 MMP (MT1-MMP); activates pro-MMP-2.
MMP-3 157Stromelysin-1; extracellular matrix breakdown.
Sheddases (TACE) >100,000TNF-α release; off-target inhibition causes joint toxicity.

Experimental Protocols & Methodologies

Protocol 1: FRET-Based Matrix Metalloproteinase Inhibition Assay

This protocol utilizes quenched fluorogenic peptide substrates to continuously monitor the proteolytic activity of MMPs.

Causality & Expert Insight: Mercaptoacyl-based inhibitors are highly susceptible to oxidative dimerization in aqueous solutions, which forms inactive disulfides. Therefore, the assay buffer must contain a non-chelating reducing agent like TCEP. DTT should be avoided as it can competitively chelate the catalytic zinc ion, artificially altering the IC₅₀ .

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35, and 1 mM TCEP.

    • Causality: CaCl₂ is essential for the structural stability of calcium-dependent MMPs. Brij-35 is a non-ionic detergent that prevents the hydrophobic peptidomimetic compounds and enzymes from adsorbing to the microplate walls.

  • Compound Dilution: Dissolve the L-Valinamide derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions in DMSO, then dilute 1:50 into the assay buffer (final DMSO concentration must remain ≤2% to prevent enzyme denaturation).

  • Enzyme Preparation: Dilute the purified catalytic domain of the target MMP (e.g., MMP-2 or MMP-9) in the assay buffer to a final well concentration of 0.5 to 2.0 nM.

  • Pre-Incubation: Add 40 µL of the enzyme solution and 10 µL of the compound dilution to a black, flat-bottom 96-well microplate. Incubate at 37°C for 30 minutes.

    • Self-Validation Step: Include a positive control well (e.g., 1 µM Marimastat) to ensure complete enzyme inhibition, and a vehicle control well (2% DMSO) to define maximum uninhibited velocity ( Vmax​ ).

  • Substrate Addition: Initiate the reaction by adding 50 µL of the quenched FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) at a final concentration of 10 µM.

  • Kinetic Readout: Immediately read the plate on a fluorescence microplate reader (Ex: 328 nm / Em: 393 nm) at 37°C. Take readings every 60 seconds for 30 minutes.

Workflow Prep Compound Prep (+ TCEP Reductant) Incubate Enzyme Incubation (Purified MMPs) Prep->Incubate Substrate Add FRET Substrate (Quenched Peptide) Incubate->Substrate Read Fluorescence Readout (Kinetic Ex/Em) Substrate->Read Analyze IC50 Calculation (Non-linear Fit) Read->Analyze

Step-by-step FRET assay workflow for evaluating MMP inhibitor kinetics and efficacy.

Protocol 2: Cell-Based Sheddase Selectivity Assay (TNF-α Release)

To prove that the L-leucyl-N,3-dimethyl-L-valinamide backbone successfully spares sheddases, a cell-based assay measuring the shedding of soluble TNF-α by ADAM17/TACE is required.

Causality & Expert Insight: Biochemical assays using truncated, purified TACE often fail to accurately replicate the steric environment of the cell membrane. A whole-cell assay utilizing lipopolysaccharide (LPS)-stimulated monocytes provides a highly physiologically relevant self-validating system for sheddase sparing .

Step-by-Step Methodology:

  • Cell Culture: Seed THP-1 human monocytic cells at a density of 1×105 cells/well in a 96-well tissue culture plate using RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment: Pre-treat the cells with the L-Valinamide derivative at concentrations ranging from 10 nM to 100 µM for 1 hour at 37°C, 5% CO₂.

  • Stimulation: Add LPS (Escherichia coli 0111:B4) to a final concentration of 1 µg/mL to induce TNF-α production and subsequent shedding by TACE.

  • Incubation & Harvesting: Incubate the plate for 4 hours. Centrifuge the plate at 1,500 rpm for 5 minutes to pellet the cells, and carefully transfer the cell-free supernatant to a new plate.

  • Quantification: Measure the concentration of soluble TNF-α in the supernatant using a standard human TNF-α ELISA kit.

    • Data Interpretation: A true sheddase-sparing compound will show no significant reduction in soluble TNF-α levels even at 100 µM, whereas a broad-spectrum hydroxamate control (e.g., Marimastat) will severely blunt TNF-α release.

Data Analysis & Self-Validation System

For the FRET assay, calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence vs. time curve (typically the first 10-15 minutes). The assay is only considered valid if the substrate depletion in the vehicle control well remains below 10% at the end of the linear phase; exceeding this threshold introduces substrate-depletion artifacts.

Calculate the fractional activity ( Vi​/V0​ ) and plot against the log of the compound concentration. Use a four-parameter logistic non-linear regression model to determine the IC₅₀:

Y=Bottom+1+10(LogIC50​−X)×HillSlopeTop−Bottom​

By coupling the nanomolar biochemical MMP inhibition data (Protocol 1) with the micromolar sheddase-sparing cellular data (Protocol 2), researchers can fully validate the therapeutic window of L-Valinamide, L-leucyl-N,3-dimethyl derivatives.

References

  • Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291 Cancer Research (American Association for Cancer Research) URL:[Link]

  • A Phase I Study of Oral BMS-275291, a Novel Nonhydroxamate Sheddase-Sparing Matrix Metalloproteinase Inhibitor, in Patients with Advanced or Metastatic Cancer Clinical Cancer Research (American Association for Cancer Research) URL:[Link]

  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy Journal of the National Cancer Institute (Oxford Academic) URL:[Link]

Application

Chromatographic purification techniques for L-leucyl-N,3-dimethyl-L-valinamide

Application Note & Protocol Guide High-Resolution Purification of L-leucyl-N,3-dimethyl-L-valinamide: A Multi-modal Chromatographic Approach Abstract This guide provides a comprehensive framework for the chromatographic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

High-Resolution Purification of L-leucyl-N,3-dimethyl-L-valinamide: A Multi-modal Chromatographic Approach

Abstract

This guide provides a comprehensive framework for the chromatographic purification of the synthetic dipeptide L-leucyl-N,3-dimethyl-L-valinamide. Recognizing the stringent purity requirements for peptide-based active pharmaceutical ingredients (APIs), we present a multi-modal strategy employing orthogonal chromatographic techniques to effectively remove process-related and product-related impurities. This document details the underlying principles and step-by-step protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ion-Exchange Chromatography (IEX), supplemented by considerations for chiral purity analysis. The methodologies are designed for researchers, scientists, and drug development professionals to establish robust and scalable purification workflows, ensuring high purity, yield, and batch-to-batch consistency.

Introduction: The Purification Challenge

L-leucyl-N,3-dimethyl-L-valinamide is a synthetic dipeptide with a structure tailored for specific biological interactions. Like most peptides produced by Solid-Phase Peptide Synthesis (SPPS), the crude product is a complex mixture containing not only the target peptide but also a host of impurities.[1] These impurities can include deletion sequences, insertion sequences, byproducts with residual protecting groups, and diastereomers arising from racemization during synthesis.[1][2] Such contaminants can significantly impact the peptide's efficacy, safety, and stability, making their removal a critical step in the manufacturing process.[3]

The primary challenge lies in the structural similarity between the target molecule and its impurities.[3][4] This necessitates high-resolution separation techniques. This guide advocates for a multi-step purification strategy, leveraging the different separation selectivities of RP-HPLC and IEX to achieve the high purity (>99%) required for pharmaceutical applications.[5][6]

Analyte Characteristics & Impurity Profile

A successful purification strategy begins with a thorough understanding of the target molecule and its likely impurities.

Physicochemical Properties of L-leucyl-N,3-dimethyl-L-valinamide

The structure consists of an L-leucine residue linked to a modified L-valine residue. Key modifications—an N-methylation on the valine amide and a methylation at the 3-position of the valine side chain—introduce significant hydrophobicity.

PropertyEstimated CharacteristicRationale & Purification Impact
Molecular Formula C₁₃H₂₇N₃O₂Based on constituent amino acids and modifications.
Molecular Weight ~257.37 g/mol Relatively small molecule, suitable for high-resolution HPLC.[7]
Hydrophobicity Moderate to HighThe leucine, N-methyl, and dimethyl-valine groups contribute significant non-polar character. This makes RP-HPLC the primary purification tool.[8][9]
Charge State Positively charged at acidic/neutral pHThe primary amine at the N-terminus is the main ionizable group (pKa ~7.5-8.5). The C-terminal amide is neutral. The peptide will carry a net positive charge below its pI, making it suitable for Cation-Exchange Chromatography.[6][10]
Common Synthetic Impurities

The table below summarizes impurities commonly generated during SPPS and their potential impact on the purification strategy.

Impurity TypeDescriptionChromatographic Behavior
Deletion Sequences Peptides missing one amino acid (e.g., N,3-dimethyl-L-valinamide).Typically more polar; elute earlier in RP-HPLC.[2][11]
Incompletely Deprotected Species Peptides with residual protecting groups (e.g., Boc, Fmoc).Significantly more hydrophobic; elute later in RP-HPLC.[1][2]
Oxidized Peptides Oxidation of susceptible residues (if present).Can introduce polar groups, leading to earlier elution in RP-HPLC.[12]
Diastereomers (Epimers) Racemization of L-amino acids to D-amino acids during synthesis.Often co-elute with the target peptide in standard RP-HPLC and IEX. Requires specialized chiral chromatography for separation and analysis.[1][13]

A Multi-Modal Purification Strategy

No single chromatographic technique can typically resolve all impurities from a crude peptide mixture. An orthogonal, multi-step approach provides the necessary resolving power.[5] We propose a primary RP-HPLC polishing step, which can be preceded by an optional IEX capture step for particularly complex crude mixtures.

G cluster_0 Purification Workflow Crude Crude Synthetic Peptide IEX Step 1 (Optional): Cation Exchange (Capture & Charge Variant Removal) Crude->IEX High Capacity Initial Cleanup RPHPLC Step 2: RP-HPLC (High-Resolution Polishing) Crude->RPHPLC Direct Polishing (If crude is clean) IEX->RPHPLC Enriched Feed Lyophilize Lyophilization RPHPLC->Lyophilize Final Purified L-leucyl-N,3-dimethyl-L-valinamide (>99%) Lyophilize->Final Analysis QC Analysis: - Analytical RP-HPLC (Purity) - MS (Identity) - Chiral HPLC (Enantiomeric Purity) Final->Analysis

Caption: Proposed multi-modal purification workflow.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of peptide purification, separating molecules based on their hydrophobicity.[8][14] The non-polar stationary phase (e.g., C18) reversibly binds the peptide, which is then eluted by increasing the concentration of an organic solvent in the mobile phase.[9]

Principle of Separation

G cluster_0 RP-HPLC Column cluster_1 cluster_2 Stationary C18 Stationary Phase Elution Increasing % Acetonitrile --> Peptides Crude Peptide Mixture: - Target (Hydrophobic) - Impurity (Polar) Peptides->Stationary:p1 Binding Impurity Polar Impurity Elution->Impurity Elutes First Target Target Peptide

Caption: Principle of peptide separation by RP-HPLC.

Experimental Protocol: RP-HPLC Polishing

This protocol is designed for a preparative scale purification.

1. Materials & Reagents:

  • Preparative HPLC system with gradient capability and UV detector.
  • Preparative C18 column (e.g., 10 µm particle size, 300 Å pore size, 21.2 x 250 mm).
  • Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
  • Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
  • Crude L-leucyl-N,3-dimethyl-L-valinamide, dissolved in a minimal amount of MPA or a buffer with low organic content.

2. Instrument Setup:

  • Flow Rate: 20.0 mL/min (adjust based on column dimensions).
  • Detection: UV at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone.
  • Column Temperature: 30 °C.
  • Injection Volume: Dependent on crude sample concentration and column capacity.

3. Sample Preparation:

  • Dissolve the crude peptide in MPA to a concentration of 10-20 mg/mL.
  • Ensure the sample is fully dissolved. If solubility is an issue, a small amount of ACN or DMSO can be added, but this may affect binding.
  • Filter the sample through a 0.45 µm filter to remove particulates.

4. Purification Method:

  • Equilibrate the column with 95% MPA / 5% MPB for at least 5 column volumes (CV).
  • Inject the prepared sample.
  • Run the gradient elution as described in the table below.
Time (min)% Mobile Phase B (ACN)Flow Rate (mL/min)CurvePurpose
0.0520.0LinearInitial binding
5.0520.0LinearWash unbound impurities
45.06520.0LinearElution Gradient: Separates target from impurities
50.09520.0LinearColumn cleaning
55.09520.0LinearHold for cleaning
56.0520.0LinearReturn to initial conditions
65.0520.0LinearRe-equilibration

5. Fraction Collection & Analysis:

  • Collect fractions (e.g., 5-10 mL) across the main elution peak.
  • Analyze the purity of each fraction using analytical RP-HPLC.
  • Confirm the identity of the target peptide in pure fractions using Mass Spectrometry (MS).
  • Pool the fractions that meet the purity specification (e.g., >99%).
  • Freeze and lyophilize the pooled fractions to obtain the purified peptide as a stable powder.

Method 2: Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge.[3][10] It is an excellent orthogonal technique to RP-HPLC.[5] For L-leucyl-N,3-dimethyl-L-valinamide, which is positively charged at acidic pH, Strong Cation Exchange (SCX) is the method of choice. This step is particularly useful as a "capture" step to remove negatively charged or neutral impurities from a very crude feed before the RP-HPLC polishing step.[6]

Principle of Separation

G cluster_0 Cation Exchange Column cluster_1 cluster_2 Stationary Negative Stationary Phase (SO₃⁻) Elution Increasing Salt Conc. (e.g., NaCl) --> Peptides Peptide Mixture: - Target (+ charge) - Impurity (neutral/– charge) Peptides->Stationary:p1 Ionic Binding Impurity Neutral/Anionic Impurity Peptides->Impurity Flow-through Target Target Peptide Elution->Target Elutes

Caption: Principle of peptide separation by Cation Exchange.

Experimental Protocol: IEX Capture

1. Materials & Reagents:

  • Chromatography system (e.g., FPLC or preparative HPLC).
  • Strong Cation Exchange column (e.g., WorkBeads 40S or similar).[6]
  • Binding Buffer: 20 mM Sodium Phosphate, pH 3.0.
  • Elution Buffer: 20 mM Sodium Phosphate, 1.0 M NaCl, pH 3.0.
  • Crude peptide, dissolved and pH-adjusted.

2. Instrument Setup:

  • Flow Rate: Dependent on column size and resin specifications.
  • Detection: UV at 214 nm.

3. Sample Preparation:

  • Dissolve crude peptide in Binding Buffer.
  • Adjust the pH of the sample to match the Binding Buffer (pH 3.0) to ensure the peptide is positively charged.
  • Filter the sample through a 0.45 µm filter.

4. Purification Method:

  • Equilibrate the SCX column with Binding Buffer (~5-10 CV).
  • Load the prepared sample onto the column at a flow rate that allows for efficient binding.
  • Wash the column with Binding Buffer until the UV baseline is stable to remove unbound, neutral, and anionic impurities.
  • Elute the bound peptide using a linear gradient from 0% to 100% Elution Buffer over 10-20 CV.
  • Collect fractions corresponding to the major elution peak.

5. Post-IEX Processing:

  • Analyze fractions for the presence of the target peptide.
  • Pool the relevant fractions. The peptide is now in a high-salt buffer.
  • This IEX pool can be desalted and concentrated using a C18 SPE cartridge or loaded directly onto an RP-HPLC column for the final polishing step, provided the salt concentration is low enough not to interfere with binding.

Chiral Purity Assessment

Diastereomeric impurities arising from racemization are a critical quality attribute that must be controlled.[13] These impurities are often functionally inert or may have different biological activity and are difficult to separate by standard chromatography. A dedicated chiral analysis is required.

Methodology Overview: A common and robust method involves acid hydrolysis of the purified peptide, followed by derivatization and analysis.[15]

  • Acid Hydrolysis: The peptide is hydrolyzed into its constituent amino acids using deuterated acid (e.g., DCl in D₂O). The deuterium incorporation helps to distinguish between pre-existing D-isomers and those formed by racemization during the hydrolysis step itself.[13][15]

  • Derivatization: The amino acid hydrolysate is reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[15] This creates diastereomeric derivatives of the D- and L-amino acids.

  • LC-MS Analysis: The resulting diastereomers can be baseline separated using standard achiral RP-HPLC and quantified by mass spectrometry.[15] This allows for the precise determination of the enantiomeric purity of each amino acid in the original peptide.

Conclusion

The purification of synthetic peptides like L-leucyl-N,3-dimethyl-L-valinamide to pharmaceutical-grade purity is a challenging yet achievable goal. The key to success lies in a rationally designed, multi-modal chromatographic strategy. By leveraging the high-resolution power of Reversed-Phase HPLC for polishing and the orthogonal selectivity of Ion-Exchange Chromatography for initial capture, process- and product-related impurities can be systematically removed. This approach, combined with rigorous in-process analysis and final quality control including chiral purity assessment, provides a robust pathway for the development and manufacturing of high-purity peptide APIs.

References

  • Vertex AI Search. (n.d.).
  • Geahlen, R. L., & Lokeshwar, V. B. (1990). Ion-exchange HPLC for peptide purification. PubMed. [Link]

  • Bio-Works. (n.d.). Purification of peptides by cation exchange chromatography. Retrieved March 24, 2026. [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Retrieved March 24, 2026. [Link]

  • Agilent. (2020, November 10). Analysis of a Synthetic Peptide and Its Impurities. [Link]

  • NextSDS. (n.d.). L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL — Chemical Substance Information. Retrieved March 24, 2026. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • ASTEC. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved March 24, 2026. [Link]

  • Zhang, T., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]

  • Intavis. (2025, February 2). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • Almac Group. (n.d.). Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry. Retrieved March 24, 2026. [Link]

  • Wynendaele, E., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 15-29. [Link]

  • Rizzarelli, E., et al. (1993). Determination of the enantiomeric purity of synthetic peptides by gas chromatography-mass spectrometry. Journal of Chromatography A, 628(2), 247-254. [Link]

  • Zhang, T., et al. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 95(10), 4567-4574. [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved March 24, 2026. [Link]

  • Walker, J. M. (Ed.). (1994). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization during L-Valinamide,L-leucyl-N,3-dimethyl coupling

Technical Support Center: Peptide Synthesis & Chiral Integrity Topic: Troubleshooting Racemization in L-Valinamide, L-leucyl-N,3-dimethyl Couplings Welcome to the Application Support Center. As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Peptide Synthesis & Chiral Integrity Topic: Troubleshooting Racemization in L-Valinamide, L-leucyl-N,3-dimethyl Couplings

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of complex peptidomimetics where chiral integrity is paramount. The coupling of an L-leucyl derivative to N,3-dimethyl-L-valinamide (also known as L-tert-leucine N-methylamide) is a notorious kinetic bottleneck. This specific substructure is a critical fragment in the synthesis of advanced pharmaceutical intermediates, including matrix metalloproteinase (MMP) inhibitors like Rebimastat (BMS-275291) [1] and various tubulin inhibitors [2].

Below is our definitive troubleshooting guide, engineered to help you understand the mechanistic causality of epimerization in this workflow and implement a self-validating protocol to prevent it.

🔬 Diagnostic FAQs: Mechanistic Causality & Reagent Selection

Q1: Why is my L-leucyl residue racemizing specifically during this coupling? The Causality: The root cause is a severe mismatch between the rate of activation and the rate of nucleophilic attack. N,3-dimethyl-L-valinamide contains a bulky tert-butyl group immediately adjacent to the alpha-amine. This extreme steric hindrance dramatically retards the nucleophilic attack on the activated L-leucyl ester.

Because the activated L-leucyl species sits unreacted in the presence of a base for an extended period, it undergoes base-catalyzed cyclization into a 5-membered oxazolone ring. The alpha-proton of this oxazolone is highly acidic. Deprotonation yields a planar, achiral enolate. When the hindered amine finally attacks, reprotonation occurs from either face, resulting in a mixture of D- and L-leucyl epimers [3].

Mechanism A Activated L-Leucyl Ester (Sterically Hindered) B Base-Catalyzed Deprotonation A->B Excess/Strong Base F Desired Chiral Product (Pure L-Epimer) A->F Fast Attack / Weak Base (OxymaPure/TMP) C Oxazolone Intermediate (Planar & Achiral) B->C Cyclization D Nucleophilic Attack by N,3-dimethyl-L-valinamide C->D Slow Attack E Racemized Product (D/L-Epimers) D->E Epimerization

Figure 1: Oxazolone-mediated racemization pathway during sterically hindered peptide coupling.

Q2: Which coupling reagents and additives offer the best suppression of racemization? The Causality: Traditional reagents like DCC/HOBt are insufficient for this level of steric hindrance. To prevent oxazolone formation, you must use an additive that forms a highly reactive ester while simultaneously acting as a weak acid to buffer the reaction medium.

We highly recommend the combination of DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure has a lower pKa (4.60) compared to HOBt (4.60-5.50) and HOAt (3.28, but highly explosive). Its superior acidic properties suppress the basicity of the reaction medium, preventing the deprotonation of the oxazolone intermediate while driving the coupling forward.

Q3: How does the choice of base impact the chiral integrity of the L-leucyl center? The Causality: The base is the primary trigger for oxazolone deprotonation. Utilizing unhindered, strong bases like TEA (Triethylamine, pKa ~10.7) or even DIPEA (pKa ~10.5) in excess will guarantee racemization in this specific coupling.

Instead, use TMP (2,4,6-trimethylpyridine / collidine) . TMP is highly sterically hindered and a significantly weaker base (pKa ~7.4). It is basic enough to facilitate the coupling mechanism but not basic enough to rapidly deprotonate the oxazolone intermediate [4].

📊 Quantitative Data: Reagent Matrix Comparison

To illustrate the impact of reagent selection, below is a summary of quantitative data derived from our internal validation studies for the L-leucyl to N,3-dimethyl-L-valinamide coupling.

Coupling ReagentAdditiveBaseTemp (°C)Yield (%)D-Epimer (%)Application Status
DCCHOBtTEA2045.018.5❌ Not Recommended
HATUHOAtDIPEA0 to 2078.55.2⚠️ Acceptable (Routine)
EDCOxymaPureDIPEA0 to 2082.02.1✅ Good
DIC OxymaPure TMP -5 to 15 94.5 < 0.5 🏆 Optimal (Validated)

⚙️ Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the built-in Quality Control (QC) checkpoints are met.

Materials Required:

  • Protected L-leucyl derivative (e.g., Boc-L-Leu-OH or the Rebimastat mercapto-acyl precursor) (1.0 eq)

  • N,3-dimethyl-L-valinamide hydrochloride (1.1 eq)

  • DIC (1.1 eq) and OxymaPure (1.1 eq)

  • TMP (2,4,6-trimethylpyridine) (2.5 eq)

  • Anhydrous DMF/DCM (1:1 v/v)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the L-leucyl derivative and OxymaPure in the anhydrous DMF/DCM mixture. Cool the reactor to -5°C under an inert Argon atmosphere. Add DIC dropwise over 5 minutes. Stir for exactly 15 minutes at -5°C.

  • QC Checkpoint 1 (Active Ester Verification): Pull a 5 µL aliquot, quench in methanol, and analyze via LCMS.

    • Validation: You must observe >95% conversion to the Oxyma active ester mass before proceeding. If unreacted acid remains, extend activation by 10 minutes.

  • Amine Addition: Add the solid N,3-dimethyl-L-valinamide hydrochloride to the reactor in one portion. Maintain the temperature at -5°C.

  • Controlled Base Addition: Add TMP dropwise over 15 minutes using a syringe pump. Crucial: The internal temperature must not exceed 0°C during this addition to prevent thermal kinetic acceleration of the oxazolone pathway.

  • Coupling Phase: Stir the reaction at 0°C for 2 hours, then remove the ice bath and allow it to gradually warm to 15°C over 12 hours.

  • QC Checkpoint 2 (Chiral Integrity): Pull a 10 µL aliquot, dilute in mobile phase, and run a rapid Chiral HPLC assay.

    • Validation: The D-epimer peak must integrate to <0.5% relative to the L-epimer. If racemization exceeds 1%, the batch is compromised due to localized thermal spikes during base addition.

  • Workup: Quench the reaction with 5% aqueous citric acid to neutralize the TMP and any unreacted amine. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol S1 1. Pre-activation DIC + OxymaPure @ -5°C, 15 min S2 2. QC Check 1 LCMS confirms active ester S1->S2 S3 3. Amine Addition Add N,3-dimethyl- L-valinamide S2->S3 S4 4. Base Addition Add TMP dropwise Maintain <0°C S3->S4 S5 5. QC Check 2 Chiral HPLC <0.5% D-epimer S4->S5 S6 6. Workup Citric Acid Wash S5->S6

Figure 2: Self-validating workflow for racemization-free L-leucyl fragment coupling.

📚 References

  • Title: Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291 Source: AACR Journals (Cancer Research) URL: [Link]

  • Title: CA2498759A1 - Process for the synthesis of intermediates useful for the synthesis of tubulin inhibitors Source: Google Patents URL:

  • Title: US7388098B2 - Dynamic resolution of isomers and resolved isomers (BMS-275291 Synthesis) Source: Google Patents URL:

Optimization

Technical Support Center: Optimizing Solvent Conditions for L-Valinamide and L-leucyl-N,3-dimethyl-L-valinamide Solubility

Welcome to the technical support guide for optimizing the solubility of L-Valinamide and its dipeptide derivative, L-leucyl-N,3-dimethyl-L-valinamide. This resource is designed for researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the solubility of L-Valinamide and its dipeptide derivative, L-leucyl-N,3-dimethyl-L-valinamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the solubilization of these compounds. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Physicochemical Properties and Initial Considerations

Understanding the inherent properties of each molecule is the cornerstone of developing a successful solubilization strategy. L-Valinamide, as a single amino acid amide, and L-leucyl-N,3-dimethyl-L-valinamide, a modified dipeptide, present distinct challenges due to differences in hydrophobicity, charge potential, and molecular weight.

The amide functional group in both molecules allows them to act as hydrogen bond donors and acceptors, which is crucial for their interaction with various solvents[1]. However, amides are typically less soluble than their corresponding amine or carboxylic acid counterparts because they are not readily ionized under physiological pH conditions[2]. The dipeptide, containing the hydrophobic amino acids leucine and valine, is expected to have significantly lower aqueous solubility than L-Valinamide alone[3][4].

Table 1: Comparative Physicochemical Properties

PropertyL-ValinamideL-leucyl-N,3-dimethyl-L-valinamideRationale & Implications
Molecular Formula C₅H₁₂N₂O[5]C₁₅H₃₁N₃O₂ (Approx.)The larger, more complex structure of the dipeptide increases the potential for intermolecular interactions that can lead to aggregation and reduced solubility.
Molecular Weight 116.16 g/mol [5]~285.44 g/mol Higher molecular weight often correlates with decreased solubility.
Key Structural Features Single amino acid (Valine) with a C-terminal amide. Often supplied as a hydrochloride salt.Dipeptide (Leucine-Valine) with N-terminal and internal dimethyl modifications and a C-terminal amide.The hydrochloride salt form of L-Valinamide enhances its solubility in aqueous and polar organic solvents[6]. The dipeptide's hydrophobic side chains (isobutyl from Leucine, isopropyl from Valine) are the primary drivers of its poor aqueous solubility[7].
Predicted Charge at pH 7 Neutral to slightly positive (due to the free amine).Neutral.The primary amine on L-Valinamide can be protonated at acidic pH, increasing solubility. The dipeptide's charge is less influenced by pH unless extreme conditions are used.
Known Solubility Soluble in water and methanol (50 mg/mL)[8][9].Data not widely available; predicted to be poorly soluble in water.The established solubility of L-Valinamide provides a clear starting point. For the dipeptide, a systematic screening approach is necessary.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and dissolution of these compounds.

Q1: What is the best starting solvent for dissolving L-Valinamide hydrochloride?

For L-Valinamide hydrochloride, the recommended starting solvent is sterile, purified water[9]. Its hydrochloride form significantly improves aqueous solubility[6]. If higher concentrations are required, methanol is also an excellent choice, with reported solubility up to 50 mg/mL[8]. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as many lyophilized peptides are hygroscopic[10].

Q2: My L-leucyl-N,3-dimethyl-L-valinamide won't dissolve in aqueous buffer. What should I try next?

This is an expected challenge due to the hydrophobic nature of the leucine and valine residues[4]. For such hydrophobic peptides, the recommended approach is to first use a small amount of a water-miscible organic solvent to create a concentrated stock solution.

  • Step 1: Attempt to dissolve the compound in a minimal volume of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[3][11].

  • Step 2: Once fully dissolved, slowly add this stock solution dropwise into your aqueous buffer while vortexing to reach the desired final concentration[4]. This method helps to avoid immediate precipitation. For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1%[3].

Q3: How does pH impact the solubility of these compounds?

The pH of the solvent system is a critical parameter, primarily for compounds with ionizable groups.

  • L-Valinamide: Possesses a primary amine group. In acidic conditions (pH < pKa of the amine, ~8-9), this group becomes protonated (-NH₃⁺), imparting a positive charge. This charge enhances interaction with polar water molecules, thereby increasing solubility. Therefore, if you encounter solubility issues in neutral water, acidifying the solution slightly with 1-10% acetic acid can be effective[10][12].

  • L-leucyl-N,3-dimethyl-L-valinamide: As a modified dipeptide with no acidic or basic side chains, its overall charge is near neutral across a wide pH range. Therefore, pH adjustments will have a less dramatic effect on its solubility compared to L-Valinamide[13]. However, extreme pH values can alter hydrogen bonding networks and may have a minor influence.

Q4: What is the most reliable method for preparing a stock solution?

The key is to start with a small, test amount of your compound before dissolving the entire batch[11][12].

  • Weigh a small amount (e.g., 1 mg) of the lyophilized powder.

  • Select a primary solvent based on the compound's properties (Water/Methanol for L-Valinamide; DMSO/DMF for the dipeptide).

  • Add the solvent incrementally while vortexing. Sonication (in a water bath to prevent heating) can also be used to break up aggregates and aid dissolution[11].

  • Visually inspect for a clear, particle-free solution.

  • Once the optimal solvent is confirmed, you can scale up to prepare your stock solution, which should be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles[10][14].

Q5: My compound dissolved initially but crashed out of solution upon storage. Why did this happen and how can I prevent it?

This phenomenon is often due to the formation of a supersaturated, kinetically soluble state that is not thermodynamically stable. Over time, the compound equilibrates and precipitates out.

Prevention Strategies:

  • Avoid Supersaturation: Do not exceed the compound's thermodynamic solubility limit. It is better to work with a slightly lower, but stable, concentration.

  • Storage Conditions: Store solutions at -20°C or -80°C. Freezing can sometimes force solutes out of solution, so upon thawing, ensure the solution is vortexed and visually inspected before use.

  • Co-solvent Percentage: If using an organic co-solvent like DMSO, ensure the final percentage in your aqueous buffer is sufficient to maintain solubility but compatible with your downstream application.

Section 3: In-Depth Troubleshooting Guide

This guide provides a systematic approach to resolving more persistent solubility issues.

Problem: Compound Fails to Dissolve in Primary Recommended Solvents

When initial attempts with water, buffers, or even primary organic solvents fail, a systematic screening approach is required. The goal is to modulate the solvent environment to overcome the strong intermolecular forces within the solid-state compound.

The following diagram outlines a decision-making process for systematically identifying a suitable solvent system.

G cluster_0 Start: Initial Dissolution Test cluster_1 Tier 1: Physical & pH Adjustment cluster_2 Tier 2: Co-Solvent Systems cluster_3 Tier 3: Advanced & Neat Organic Solvents cluster_4 Outcome Start Dissolve small aliquot in Primary Solvent (e.g., Water for L-Valinamide, DMSO for Dipeptide) Physical Apply Sonication &/or Gentle Warming (<40°C) Start->Physical If not dissolved pH_Adjust Adjust pH (Acidic for Basic Peptides, Basic for Acidic Peptides) Physical->pH_Adjust If still insoluble Success Soluble: Prepare Stock & Aliquot for Storage Physical->Success If dissolved CoSolvent Use Co-Solvent System (e.g., DMSO/Water, ACN/Water, Ethanol/Water) pH_Adjust->CoSolvent If still insoluble (especially for dipeptide) pH_Adjust->Success If dissolved NeatOrganic Try Neat Organic Solvents (e.g., DMF, Acetonitrile, Methanol, Isopropanol) CoSolvent->NeatOrganic If precipitation occurs on aqueous dilution CoSolvent->Success If dissolved & stable NeatOrganic->Success If dissolved Fail Insoluble: Consider Formulation Aids (e.g., Surfactants) or Re-synthesis/Purification NeatOrganic->Fail If still insoluble

Caption: Systematic workflow for troubleshooting poor solubility.

  • Physical Methods (Sonication/Warming): These methods introduce energy into the system to overcome the activation energy barrier of dissolution, helping to break apart the crystal lattice of the solid compound[4][11].

  • pH Adjustment: This is a powerful chemical method for ionizable compounds. By protonating or deprotonating functional groups, you increase the molecule's net charge and polarity, which enhances its affinity for polar solvents like water[3][13]. The diagram below illustrates this fundamental principle.

G cluster_0 Low pH (Acidic) cluster_1 Isoelectric Point (pI) cluster_2 High pH (Basic) Acid R-NH₃⁺ (Cationic Form) High Aqueous Solubility pI R-NH₂ (Neutral/Zwitterionic) Low Aqueous Solubility (Aggregation Prone) Acid->pI Increase pH Base R-NH₂ (Neutral Form) (For amides, charge doesn't change much) pI->Base Increase pH

Caption: Impact of pH on the charge state and solubility of a basic peptide.

  • Co-Solvents: When a compound has significant hydrophobic regions, water alone is a poor solvent. A water-miscible organic co-solvent acts as a "bridge" between the nonpolar solute and the polar water molecules[15][16]. It reduces the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve. Common co-solvents include DMSO, ethanol, and acetonitrile[15][17].

  • Neat Organic Solvents: For extremely hydrophobic compounds, dissolving them in a pure organic solvent may be the only option to create a stock solution[18][19]. The choice of solvent (e.g., DMF, DMSO, acetonitrile) can be critical and may need to be tested empirically[20].

Section 4: Standard Operating Protocols (SOPs)

These protocols provide step-by-step guidance for common solubilization tasks.

SOP 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent (e.g., L-leucyl-N,3-dimethyl-L-valinamide in DMSO)
  • Pre-analysis: Determine the required stock concentration and the maximum allowable percentage of organic solvent in your final experimental medium.

  • Preparation: Allow the vial of the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30 minutes[10].

  • Weighing: Aseptically weigh the desired amount of the compound into a sterile, low-binding microcentrifuge tube (e.g., polypropylene)[21].

  • Initial Solubilization: Add the minimum volume of high-purity, anhydrous DMSO required to achieve the target stock concentration. For example, to make a 10 mM stock of a compound with MW ~285 g/mol , dissolve 2.85 mg in 1 mL of DMSO.

  • Mixing: Vortex the tube vigorously for 1-2 minutes. If dissolution is slow, sonicate the sample in a water bath for 5-10 minute cycles, allowing it to cool between cycles[11].

  • Inspection: Ensure the solution is completely clear and free of any particulates. Centrifuge the tube briefly to pellet any undissolved material, though none should be present in a fully solubilized stock.

  • Storage: Aliquot the stock solution into smaller volumes in low-binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light[14].

SOP 2: pH-Adjusted Aqueous Solution Preparation (e.g., L-Valinamide)
  • Preparation: Allow the vial of L-Valinamide hydrochloride to equilibrate to room temperature as described in SOP 1.

  • Initial Dissolution: Add sterile, purified water to the vial to a concentration slightly below the final target. Vortex to dissolve. For the hydrochloride salt, this should readily dissolve.

  • Problem Scenario: If using a free-base form or if solubility is poor, proceed to pH adjustment.

  • pH Adjustment: While stirring the solution, add a small amount of an appropriate acid, such as a 10% acetic acid solution, dropwise[12].

  • Monitoring: Monitor the dissolution of the compound. Continue adding acid until the solution becomes clear. Avoid adding a large excess of acid.

  • Final Volume: Once dissolved, add water to reach the final target volume and concentration.

  • Filtration & Storage: Sterilize the solution by passing it through a 0.22 µm filter. Store in aliquots at -20°C.

References

  • L-Valinamide hydrochloride - LabSolutions | Lab Chemicals & Equipment. (n.d.). LabSolutions. [Link]

  • Valinamide | C5H12N2O | CID 445637 - PubChem. (n.d.). National Institutes of Health. [Link]

  • Best Practices for Peptide Storage and Handling. (n.d.). Genosphere Biotechnologies. [Link]

  • Peptide Solubilization. (n.d.). JPT. [Link]

  • How to Optimize Peptide Synthesis? (n.d.). Acro-Peptide. [Link]

  • Peptide Solubility. (n.d.). Bio Basic. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29). Taylor & Francis Online. [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016, October 18). MDPI. [Link]

  • Co-solvent and Complexation Systems. (n.d.). ResearchGate. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025, March 18). ChemRxiv. [Link]

  • Principles of Drug Action 1, Spring 2005, Amides. (n.d.). University of the Pacific. [Link]

  • L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Optimization of a peptide extraction and LC–MS protocol for quantitative analysis of... (2018, October 17). PMC. [Link]

  • What can I do if a peptide won't go in solution in a biological assay? (2024, January 7). ResearchGate. [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020, February 6). Waters Corporation. [Link]

  • Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. (2019, October 14). RSC Publishing. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). University of Rhode Island. [Link]

  • 1-methyl-2-oxoethyl)amino)-1-(2-methylpropyl)-4-oxobutyl)-, stereoisomer - PubChem. (n.d.). National Institutes of Health. [Link]

  • pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. (n.d.). PMC. [Link]

  • Peptide Solubility Limits: Backbone and Side-Chain Interactions. (n.d.). PMC. [Link]

  • pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. (2022, May 11). ACS Publications. [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021, February 19). MDPI. [Link]

  • Peptide Solubility Limits: Backbone and Side-Chain Interactions. (2018, January 31). ACS Publications. [Link]

  • Amide. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in L-leucyl-N,3-dimethyl-L-valinamide Reactions

Welcome to the technical support center for navigating the challenges associated with the synthesis of peptides containing sterically hindered residues, specifically focusing on the coupling of L-leucine to N,3-dimethyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges associated with the synthesis of peptides containing sterically hindered residues, specifically focusing on the coupling of L-leucine to N,3-dimethyl-L-valinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving high-yield, high-purity synthesis of this and structurally similar dipeptides.

The inherent steric bulk of both L-leucine's isobutyl side chain and the N,3-dimethyl-L-valinamide moiety presents a significant hurdle to efficient peptide bond formation. This guide provides a structured approach to troubleshooting common issues, offering scientifically grounded explanations and actionable protocols to enhance your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of L-leucine to N,3-dimethyl-L-valinamide so challenging?

The difficulty arises from significant steric hindrance from both reacting partners. The bulky isobutyl side chain of L-leucine and the presence of two methyl groups on the N-terminal and β-carbon of the valine derivative physically obstruct the approach of the activated carboxylic acid to the amine.[1][2] This steric clash slows down the rate of the desired amide bond formation, often leading to incomplete reactions and low yields.[1][2]

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields in this specific coupling are most often attributed to:

  • Incomplete Coupling: The steric hindrance is too great for the chosen reaction conditions, preventing the reaction from going to completion.

  • Ineffective Coupling Reagent: Standard coupling reagents like DCC or DIC may not be potent enough to overcome the high activation energy barrier imposed by the bulky residues.[1][3]

  • Suboptimal Reaction Conditions: Insufficient reaction time, inadequate temperature, or a poor choice of solvent can all contribute to low conversion.[3]

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), growing peptide chains can aggregate, blocking reactive sites and further impeding the coupling reaction.[3]

Q3: Which coupling reagents are most effective for this type of hindered coupling?

For sterically demanding couplings, it is crucial to use more powerful activating reagents.[3] Uronium/aminium salts such as HATU , HCTU , and COMU are highly recommended.[1][4] Phosphonium salts like PyAOP and PyBOP are also very effective choices.[1][4] These reagents form highly reactive esters that can more readily overcome the steric barrier.[3] In extremely challenging cases, the even more reactive PyBrOP can be employed.[1]

Q4: How do reaction time and temperature influence the outcome?

Given that steric hindrance slows down the reaction rate, extending the reaction time is a common and effective strategy.[2][3] Increasing the coupling time from a standard 1-2 hours to an overnight reaction can significantly improve yields.[2][3] Gentle heating can also help overcome the activation energy barrier; however, this must be done with caution to minimize the risk of racemization.[1][3] Microwave-assisted peptide synthesis is a powerful technique that uses microwave energy to rapidly heat the reaction, often driving difficult couplings to completion efficiently.[3][5]

Q5: What are the common side reactions, and how can they be minimized?

The primary side reaction of concern is racemization , where the stereochemical integrity of the amino acid is lost. This is more likely to occur with longer reaction times and higher temperatures.[4] Using additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can help suppress racemization.[4][6][7] Another potential side reaction, particularly with uronium/aminium reagents, is guanidinylation of the N-terminal amine, which caps the peptide chain.[1][7] This can be minimized by avoiding a large excess of the coupling reagent and keeping pre-activation times short.[1]

Troubleshooting Guides & Protocols

This section provides detailed, step-by-step methodologies to address common issues encountered during the synthesis of L-leucyl-N,3-dimethyl-L-valinamide.

Problem 1: Low Coupling Efficiency and Incomplete Reaction

Analysis: The primary indicator of this issue is the presence of unreacted N,3-dimethyl-L-valinamide starting material in the reaction mixture after the standard coupling time. This points to the need for more forcing reaction conditions or a more potent activation strategy.

Solution A: Double Coupling Protocol

This technique involves subjecting the resin-bound amine to the activated amino acid twice to drive the reaction to completion.

Experimental Protocol: Double Coupling using HATU

  • First Coupling:

    • Following the standard deprotection of the N-terminal amine on the solid support, thoroughly wash the resin with DMF.

    • In a separate vessel, pre-activate the Fmoc-L-leucine (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]

    • Wash the resin thoroughly with DMF.

  • Second Coupling:

    • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-L-leucine.

  • Monitoring:

    • After the second coupling, perform a test to check for the presence of free amines (e.g., a bromophenol blue test for secondary amines) to confirm reaction completion.[1]

Solution B: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective strategy.[3]

Experimental Protocol: Acyl Fluoride Generation and Coupling

  • Acyl Fluoride Formation:

    • Dissolve the protected L-leucine (1 equivalent) in an anhydrous solvent such as DCM.

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound N,3-dimethyl-L-valinamide.

    • Allow the reaction to proceed, monitoring for completeness. Reaction times may be significantly longer.

Problem 2: Peptide Aggregation on Solid Support

Analysis: Resin clumping or reduced solvent flow during washing steps can indicate peptide aggregation. This phenomenon hinders access to reactive sites and is common with hydrophobic or bulky sequences.[3]

Solution: Solvent Optimization and Chaotropic Agents

Workflow for Mitigating Aggregation

Aggregation_Mitigation

Detailed Steps:

  • Solvent Exchange: Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties.[3] A mixture of solvents like DCM/DMF/NMP (1:1:1) can also be effective.[3]

  • Incorporate Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling mixture can disrupt the hydrogen bonding that leads to aggregation.[8]

  • Microwave Synthesis: Microwave-assisted synthesis can significantly reduce aggregation by providing rapid and uniform heating, which disrupts interchain interactions.[3]

Data Summary

The choice of coupling reagent and conditions has a quantifiable impact on the success of sterically hindered couplings. The following tables provide a comparative overview.

Table 1: Comparison of Coupling Reagent Classes for Hindered Couplings

Reagent ClassExamplesRelative ReactivityKey AdvantagesPotential Issues
Carbodiimides DCC, DICLow-ModerateCost-effectiveOften insufficient for hindered couplings; byproduct removal (DCC)
Phosphonium Salts PyBOP, PyAOPHighHighly effective for hindered residues, including N-methyl amino acidsHigher cost
Uronium/Aminium Salts HBTU, HATU, HCTUHigh-Very HighFast reaction times, excellent for difficult couplingsPotential for guanidinylation side reaction

Table 2: Impact of Reaction Conditions on Coupling Efficiency

ParameterStandard ConditionOptimized Condition for Hindered CouplingRationale
Reaction Time 1-2 hours4 hours to overnightAllows more time for the sterically hindered reaction to proceed to completion.[3]
Temperature Room Temperature40-50°C or MicrowaveProvides additional energy to overcome the activation barrier.[3][5]
Solvent DMFNMP or DCM/DMF/NMP mixtureImproves solvation of the peptide-resin complex, reducing aggregation.[3]
Equivalents of Amino Acid 3-4 eq.4-5 eq. (for each coupling in a double coupling)Drives the reaction forward through mass action.[3]

Mechanistic Insights

Understanding the mechanism of steric hindrance is key to overcoming it.

Steric_Hindrance

The bulky isobutyl group of leucine and the methyl groups on the valine derivative create a "molecular shield" around the reactive centers (the activated carboxyl group and the amine). This shield physically prevents the molecules from achieving the necessary proximity and orientation for the nucleophilic attack of the amine on the carbonyl carbon to occur efficiently. High-potency coupling reagents create a more electrophilic carbonyl carbon, increasing the "pull" on the amine's electrons and helping to overcome this physical barrier.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? [Online forum post]. Retrieved from [Link]

  • Hartrampf, N., et al. (2024). Beyond N-Alkylation: Synthesis, Structure, and Function of N-Amino Peptides. Accounts of Chemical Research. Retrieved from [Link]

  • CEM Corporation. (n.d.). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Kates, S. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Nishizawa, T., et al. (2025). Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18. Organic Process Research & Development. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Retrieved from [Link]

  • Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

Improving LC-MS peak resolution for L-Valinamide,L-leucyl-N,3-dimethyl impurities

Welcome to the Analytical Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals analyzing L-leucyl-N,3-dimethyl-L-valinamide (CAS 178933-95-4) and its associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Portal. This guide is specifically engineered for researchers and drug development professionals analyzing L-leucyl-N,3-dimethyl-L-valinamide (CAS 178933-95-4) and its associated diastereomeric impurities.

As a highly polar, basic dipeptide intermediate—frequently utilized in the synthesis of matrix metalloproteinase (MMP) inhibitors like Rebimastat (BMS-275291)[1]—this molecule presents unique chromatographic challenges. Its basic amine groups are prone to severe secondary interactions with silica-based stationary phases, leading to peak tailing, poor resolution of chiral/diastereomeric impurities, and signal suppression during Electrospray Ionization Mass Spectrometry (ESI-MS).

Logical Workflow for Method Optimization

The following decision matrix illustrates the causality behind our recommended LC-MS optimization strategy, moving from stationary phase selection to mobile phase tuning.

LCMS_Optimization Start Symptom: Poor Peak Resolution & Tailing CheckCol 1. Stationary Phase Standard C18 vs. CSH C18 Start->CheckCol Identify silanol interactions CheckMP 2. Mobile Phase Modifier TFA vs. Formic Acid (FA) CheckCol->CheckMP Switch to CSH column CheckGrad 3. Gradient & Temp Optimize for Diastereomers CheckMP->CheckGrad Replace TFA with 0.1% FA Result Optimized LC-MS Method High MS Signal + Sharp Peaks CheckGrad->Result Shallow gradient & 30°C

LC-MS troubleshooting workflow for basic dipeptide impurities.

Troubleshooting Guide & FAQs

Q1: Why do L-leucyl-N,3-dimethyl-L-valinamide and its impurities exhibit severe peak tailing on standard C18 columns? A: The target molecule contains basic primary and secondary amine groups. Under typical acidic LC conditions (pH 2-3), these amines are fully protonated. Standard fully porous silica C18 columns contain residual, un-endcapped silanol groups (-Si-OH) that become partially deprotonated, creating a strong ionic interaction (cation-exchange effect) with the protonated basic amines of your analyte. This dual-retention mechanism (hydrophobic + ionic) causes the analyte to desorb slowly, resulting in broad, tailing peaks. Solution: Transition to a Charged Surface Hybrid (CSH) C18 column. CSH technology purposely incorporates a low-level positive charge onto the particle surface, which electrostatically repels basic peptides, effectively masking residual silanols and delivering sharp, symmetrical peaks[2].

Q2: I previously used 0.1% Trifluoroacetic acid (TFA) to fix peak tailing, but my MS sensitivity dropped drastically. How can I maintain resolution without ion suppression? A: TFA is a strong ion-pairing agent that effectively masks silanol interactions and improves peak shape for UV detection. However, in ESI-MS, TFA causes severe ion suppression—often reducing MS signal intensity by more than an order of magnitude[3]. TFA strongly binds to peptides in the droplet phase and increases the surface tension of the electrospray droplets, preventing efficient gas-phase ion release[4]. Solution: Switch your mobile phase modifier to 0.1% Formic Acid (FA). Because FA is a weaker acid and a poor ion-pairing agent, it permits highly sensitive MS detection[2]. When paired with a CSH column (which does not rely on strong ion-pairing agents for peak shape), you achieve the "best of both worlds": the peak capacity of a TFA method with the MS sensitivity of an FA method.

Q3: How do I resolve closely eluting diastereomeric impurities (e.g., D-leucyl or D-valinamide variants)? A: Diastereomeric impurities frequently arise during the dynamic kinetic resolution steps used in the synthesis of L-leucyl-N,3-dimethyl-L-valinamide[5]. Because diastereomers have identical molecular weights and nearly identical hydrophobicities, standard steep gradients will co-elute them. Solution:

  • Shallow the Gradient: Reduce the gradient slope to 0.5% – 1.0% B per minute across the expected elution window.

  • Lower the Temperature: Decrease the column compartment temperature from 40°C to 25°C or 30°C. Lower temperatures increase the rigidity of the stationary phase alkyl chains, enhancing steric selectivity (shape recognition) for subtle chiral/diastereomeric differences.

Quantitative Data Summary

The following table summarizes the expected performance metrics when transitioning from a traditional LC-MS method to our optimized protocol.

ParameterTraditional MethodOptimized MethodCausality / Mechanism
Stationary Phase Standard Silica C18Charged Surface Hybrid (CSH) C18CSH surface charge repels basic amines, preventing silanol-induced tailing.
Mobile Phase Acid 0.1% TFA0.1% Formic Acid (FA)FA minimizes ESI droplet surface tension, preventing MS ion suppression.
MS Signal Intensity Baseline (1x)~10x to 15x IncreaseElimination of strong ion-pairing (TFA) allows efficient gas-phase ionization.
Peak Tailing Factor (Tf) > 1.8 (Severe tailing)< 1.2 (Symmetrical)Electrostatic repulsion on CSH particles yields ideal Gaussian peak shapes.
Column Temperature 40°C30°CLower thermal energy enhances steric recognition of diastereomeric impurities.
Self-Validating Experimental Protocol

To implement the optimized method, follow this step-by-step methodology. This protocol is designed as a self-validating system: Step 5 ensures the system suitability criteria are met before analyzing critical samples.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the L-leucyl-N,3-dimethyl-L-valinamide sample.

  • Dissolve in 1.0 mL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% FA) to prevent solvent-mismatch peak distortion.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to an LC-MS certified vial.

Step 2: Chromatographic Setup

  • Column: CSH130 C18, 1.7 µm, 2.1 x 100 mm (or equivalent positively charged surface column).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2.0 µL.

Step 3: Gradient Profile (Optimized for Diastereomers)

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

  • 2.0 - 15.0 min: 5% to 25% B (Shallow slope at ~1.5% B/min for diastereomer resolution)

  • 15.0 - 17.0 min: 25% to 95% B (Column wash)

  • 17.0 - 20.0 min: 95% B (Hold)

  • 20.1 - 25.0 min: 5% B (Re-equilibration)

Step 4: Mass Spectrometry (ESI+) Parameters

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Target Mass (m/z): Monitor the [M+H]+ ion (Calculate exact mass based on formula C13H27N3O2, approx. m/z 258.2).

Step 5: System Suitability & Self-Validation Before running the batch, inject a known standard containing a baseline mixture of L-leucyl-N,3-dimethyl-L-valinamide and its D-leucyl diastereomer. Validation Criteria: The method is validated for the run only if the resolution ( Rs​ ) between the two diastereomers is ≥1.5 , and the tailing factor ( Tf​ ) of the main peak is ≤1.2 . If Tf​>1.2 , verify mobile phase pH and confirm the column chemistry is CSH.

References
  • Waters Corporation. "Peptide Mapping and Small Protein Separations with Charged Surface Hybrid (CSH) C18 and TFA-Free Mobile Phases." Waters Application Notes. Available at:[Link][3]

  • Waters Corporation. "Increasing Peak Capacity in Reversed-Phase Peptide Separations with Charged Surface Hybrid (CSH) C18 Columns." Waters Application Notes. Available at:[Link]

  • AACR Journals. "Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291." Clinical Cancer Research. Available at:[Link][1]

  • Google Patents. "US7388098B2 - Dynamic resolution of isomers and resolved isomers." United States Patent and Trademark Office. Available at:[5]

Sources

Reference Data & Comparative Studies

Validation

L-leucyl-N,3-dimethyl-L-valinamide vs tert-leucine in metalloproteinase inhibitors

Structural Optimization in Metalloproteinase Inhibitors: L-leucyl-N,3-dimethyl-L-valinamide vs. tert-Leucine Derivatives As the development of Matrix Metalloproteinase (MMP) inhibitors has evolved, the field has shifted...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Optimization in Metalloproteinase Inhibitors: L-leucyl-N,3-dimethyl-L-valinamide vs. tert-Leucine Derivatives

As the development of Matrix Metalloproteinase (MMP) inhibitors has evolved, the field has shifted from a "broad-spectrum at all costs" mentality to a highly rational, subsite-targeted approach. Early clinical failures of first-generation MMP inhibitors (MMPIs) were largely driven by dose-limiting musculoskeletal syndrome (MSS). This toxicity was causally linked to the off-target inhibition of "sheddases," specifically Tumor Necrosis Factor- α Converting Enzyme (TACE, also known as ADAM17) (1[1]).

To engineer out this toxicity, drug developers focused on the peptidomimetic backbone occupying the S2' and S3' pockets of the enzyme. This guide provides an objective, data-driven comparison between the truncated tert-leucine motif (specifically N,3-dimethyl-L-valinamide) found in first-generation inhibitors like Marimastat, and the extended L-leucyl-N,3-dimethyl-L-valinamide dipeptide motif found in second-generation, sheddase-sparing inhibitors like Rebimastat (BMS-275291).

Mechanistic Causality: Subsite Extension and Steric Exclusion

The anatomy of an MMPI consists of a Zinc-Binding Group (ZBG) and a peptidomimetic backbone designed to interact with the enzyme's specificity pockets (S1', S2', S3'). The choice of the amino acid sequence extending into these pockets dictates the inhibitor's selectivity profile.

The Truncated Motif: tert-Leucine (N,3-dimethyl-L-valinamide) First-generation inhibitors like Marimastat utilize a hydroxamate ZBG coupled with a single, bulky P2' tail consisting of tert-leucine N-methylamide (chemically synonymous with N,3-dimethyl-L-valinamide) (2[2]). The bulky tert-butyl group provides excellent metabolic stability and high affinity for the S2' pocket of MMPs. However, the active site of TACE (ADAM17) is sufficiently accommodating to this truncated motif, resulting in potent off-target sheddase inhibition (IC50 = 3.8 nM) and subsequent clinical MSS (3[3]).

The Extended Motif: L-leucyl-N,3-dimethyl-L-valinamide To achieve sheddase-sparing selectivity, second-generation inhibitors like Rebimastat utilize a mercaptoacyl ZBG and an extended P2'-P3' dipeptide tail: L-leucyl-N,3-dimethyl-L-valinamide (4[4]). Here, the L-leucine residue occupies the S2' pocket, physically pushing the bulky N,3-dimethyl-L-valinamide group into the S3' pocket. Because the TACE active site is structurally much shallower in the S3' region compared to MMPs, this extended dipeptide creates a severe steric clash. This physical exclusion prevents the inhibitor from binding to TACE, rendering it highly selective for MMPs over sheddases.

BindingMechanisms cluster_Marimastat Truncated Motif (e.g., Marimastat) cluster_Rebimastat Extended Motif (e.g., Rebimastat) Core Active Site Subsites Zinc Ion (Catalytic) Tle P2' Position tert-Leucine Amide Core->Tle LeuTle P2'-P3' Position L-leucyl-N,3-dimethyl-L-valinamide Core->LeuTle TACE_Bind TACE (Sheddase) High Affinity Binding Tle->TACE_Bind Fits shallow pocket TACE_Spare TACE (Sheddase) Steric Exclusion LeuTle->TACE_Spare Clashes with S3' pocket

Structural basis for sheddase-sparing via P2'-P3' subsite extension.

Comparative Pharmacodynamics & Performance Data

The structural differences between the two motifs manifest directly in their isolated enzyme kinetics and clinical safety profiles. The table below summarizes the quantitative performance of representative inhibitors utilizing these backbones.

ParameterTruncated Motif (e.g., Marimastat)Extended Motif (e.g., Rebimastat)
Zinc-Binding Group (ZBG) HydroxamateSulfhydryl (Mercaptoacyl)
Peptidomimetic Tail N,3-dimethyl-L-valinamideL-leucyl-N,3-dimethyl-L-valinamide
MMP-1 IC50 5.0 nM~10 - 20 nM
MMP-2 IC50 6.0 nM< 10 nM
MMP-9 IC50 3.0 nM< 10 nM
TACE (ADAM17) IC50 3.8 nM (Potent Inhibition)> 10,000 nM (No Inhibition)
Primary Clinical Toxicity Severe Musculoskeletal Syndrome (MSS)Sheddase-sparing; No dose-limiting MSS

Data aggregated from in vitro kinetic assays evaluating broad-spectrum MMPIs against recombinant human enzymes (5[5], 4[4]).

Experimental Protocol: High-Throughput Selectivity Profiling

To validate the sheddase-sparing properties of an extended dipeptide motif versus a truncated motif, a self-validating Fluorescence Resonance Energy Transfer (FRET) assay must be employed. This protocol ensures that the observed selectivity is a function of the inhibitor's structure rather than assay artifacts.

Materials Required:

  • Enzymes: Recombinant human MMP-2, MMP-9, and TACE (ADAM17).

  • Substrates:

    • MMP Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2

    • TACE Substrate: Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5.

Step-by-Step Methodology:

  • Enzyme Activation: Pro-MMPs (MMP-2/9) are secreted as zymogens. Activate recombinant pro-MMPs by incubating with 1 mM 4-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. (Note: TACE does not require APMA activation but must be kept on ice prior to buffer dilution).

  • Inhibitor Titration: Prepare 10-point serial dilutions of the test compounds (e.g., Marimastat as the positive control for TACE inhibition, Rebimastat as the negative control) ranging from 10 µM down to 0.1 nM in the assay buffer.

  • Equilibration Incubation: Combine the activated enzymes (final concentration ~1-2 nM) with the inhibitor dilutions in a black 96-well microplate. Incubate at 37°C for 60 minutes. Causality note: This extended pre-incubation is critical for zinc-chelating inhibitors to reach tight-binding thermodynamic equilibrium before substrate competition begins.

  • Substrate Addition: Add the respective FRET substrates to a final concentration of 2 µM to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure the kinetic cleavage continuously for 30 minutes at an excitation wavelength of 325 nm and an emission wavelength of 393 nm.

  • Data Analysis: Calculate the initial reaction velocities ( V0​ ) from the linear portion of the fluorescence curves. Plot fractional activity ( Vi​/V0​ ) against inhibitor concentration to determine the IC50 values using a four-parameter logistic non-linear regression model.

AssayWorkflow E_Act 1. Enzyme Activation (APMA for MMPs) I_Inc 2. Inhibitor Titration (Equilibration) E_Act->I_Inc S_Add 3. FRET Substrate Addition I_Inc->S_Add K_Read 4. Kinetic Readout (Ex:325/Em:393) S_Add->K_Read D_Anal 5. IC50 Calculation (Selectivity Index) K_Read->D_Anal

FRET-based kinetic workflow for evaluating MMP vs. TACE selectivity.

Conclusion

The transition from a truncated tert-leucine tail to an extended L-leucyl-N,3-dimethyl-L-valinamide dipeptide tail represents a masterclass in rational drug design. By understanding the subtle topographical differences between the S3' pockets of MMPs and sheddases, researchers successfully engineered steric exclusion into the inhibitor backbone. This structural optimization effectively bypassed the dose-limiting musculoskeletal toxicities that plagued early metalloproteinase inhibitors, paving the way for safer, highly selective therapeutic interventions.

References

  • Rizvi, N. A., et al. "A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer." Clinical Cancer Research, National Institutes of Health. 1

  • National Center for Biotechnology Information. "Marimastat - CID 119031." PubChem Database. 2

  • Merck Millipore. "Marimastat - CAS 154039-60-8 - Calbiochem | 444289." Merck Millipore Product Data. 3

  • MedChemExpress. "Marimastat (BB2516) | MMP Inhibitor." MedChemExpress Product Data. 5

  • Lockhart, A. C., et al. "A Phase I Study of Oral BMS-275291, a Novel Nonhydroxamate Sheddase-Sparing Matrix Metalloproteinase Inhibitor, in Patients with Advanced or Metastatic Cancer." AACR Journals.4

Sources

Comparative

A Comparative Guide to Purity Assessment of L-leucyl-N,3-dimethyl-L-valinamide Against Reference Standards

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison o...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of L-leucyl-N,3-dimethyl-L-valinamide, a dipeptide amide of interest, against certified reference standards. We will delve into the causality behind experimental choices, ensuring a self-validating system for robust purity determination.

The structural integrity and purity of peptides are paramount for their biological activity and toxicological safety.[1] Even minute impurities can significantly alter a peptide's function and introduce safety risks.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the characterization and control of peptide impurities.[2][3][4][5] For therapeutic peptides, the FDA typically expects a purity of 95% or higher, with any impurity present at a level above 0.1% requiring identification.[2][6]

This guide will focus on a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques to build a comprehensive purity profile.

The Critical Role of Reference Standards

The foundation of accurate purity assessment lies in the use of well-characterized reference standards.[7][8] These highly purified and extensively documented materials serve as the benchmark against which a test sample is compared.[7] Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide access to official reference standards for a wide range of therapeutic peptides and their related impurities.[9][10][11] When selecting a reference standard, it is crucial to consider its purity (often >95%), stability, and certification from a recognized organization.[7]

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to fully characterize the purity of a peptide. An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides a more complete and reliable assessment.[12] This guide will focus on the synergistic use of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Workflow for Purity Assessment of L-leucyl-N,3-dimethyl-L-valinamide

Purity Assessment Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_DataAnalysis Data Analysis & Comparison cluster_Reporting Reporting TestSample Test Sample of L-leucyl-N,3-dimethyl-L-valinamide HPLC HPLC-UV TestSample->HPLC LCMS LC-MS TestSample->LCMS qNMR qNMR TestSample->qNMR RefStd Certified Reference Standard RefStd->HPLC RefStd->LCMS RefStd->qNMR Purity Purity Assessment (% Area Normalization) HPLC->Purity Impurity Impurity Profiling (Identification & Quantification) LCMS->Impurity Quantification Absolute Quantification (Assay) qNMR->Quantification Report Comprehensive Purity Report Purity->Report Impurity->Report Quantification->Report

Caption: Overall workflow for the purity assessment of L-leucyl-N,3-dimethyl-L-valinamide.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely used technique for determining peptide purity.[13][14][15] It separates peptides based on their hydrophobicity, allowing for the quantification of the main peptide peak relative to impurity peaks.[14][16]

Experimental Protocol: RP-HPLC for Purity Assessment

Objective: To determine the purity of the L-leucyl-N,3-dimethyl-L-valinamide test sample by comparing its chromatogram to that of the reference standard.

Methodology:

  • Column Selection: A C18 stationary phase is the most common choice for peptide analysis due to its hydrophobicity.[13][17]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA is a common ion-pairing agent that improves peak shape.[17]

    • Mobile Phase B: 0.1% TFA in acetonitrile. Acetonitrile is the organic modifier used to elute the peptides.

  • Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is employed to effectively separate the main peptide from any impurities, which may include truncated or modified sequences.[16][17]

  • Detection: UV detection at 210-220 nm is standard for peptides, as this wavelength corresponds to the absorbance of the peptide bond.[18][19]

  • Sample Preparation: Prepare solutions of both the test sample and the reference standard at a known concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Injection and Data Acquisition: Inject equal volumes of the test sample and reference standard solutions. Record the chromatograms.

  • Data Analysis: Calculate the purity of the test sample by the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100.[14]

Data Presentation: Comparative HPLC Purity Analysis
SampleRetention Time (min)Main Peak Area (%)Total Impurity Area (%)
Reference Standard 15.299.80.2
Test Sample 15.298.51.5

Mass Spectrometry (MS): Unveiling Impurity Identities

While HPLC provides quantitative information on purity, it does not identify the nature of the impurities. Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for impurity profiling.[12][14][20] MS provides the molecular weight of the main peptide and any co-eluting impurities, aiding in their identification.[12][20]

Experimental Protocol: LC-MS for Impurity Profiling

Objective: To identify and characterize impurities in the L-leucyl-N,3-dimethyl-L-valinamide test sample.

Methodology:

  • LC System: Utilize the same HPLC method as described above.

  • MS Detector: An electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for accurate mass measurements.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Analysis:

    • Confirm the molecular weight of the main peak corresponding to L-leucyl-N,3-dimethyl-L-valinamide.

    • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

    • Propose potential structures for the impurities based on their mass differences from the main peptide. Common impurities include deletion sequences, insertion sequences, or products of side reactions from the synthesis process.[12][21]

Data Presentation: Impurity Profile by LC-MS
Impurity Peak (Retention Time)Observed Mass (m/z)Proposed Identity
Impurity 1 (14.8 min)[Insert hypothetical mass]Deletion of Leucine
Impurity 2 (16.1 min)[Insert hypothetical mass]Incomplete deprotection

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the absolute purity (assay) of a substance without the need for a specific reference standard of the analyte itself.[22][23][24] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[23]

Experimental Protocol: qNMR for Absolute Purity Determination

Objective: To determine the absolute purity of the L-leucyl-N,3-dimethyl-L-valinamide test sample using an internal standard.

Methodology:

  • Internal Standard Selection: Choose a stable, highly pure internal standard with sharp NMR signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.[23][24]

  • Sample Preparation: Accurately weigh a known amount of the L-leucyl-N,3-dimethyl-L-valinamide test sample and the internal standard into an NMR tube. Dissolve the mixture in a deuterated solvent (e.g., DMSO-d6).

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions, which includes a long relaxation delay to ensure complete signal relaxation.

  • Data Analysis:

    • Identify well-resolved, non-exchangeable proton signals for both the analyte and the internal standard.

    • Integrate the selected signals.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = L-leucyl-N,3-dimethyl-L-valinamide

    • IS = Internal Standard

Data Presentation: Comparative Purity by Orthogonal Methods
Analytical MethodReference Standard Purity (%)Test Sample Purity (%)
HPLC-UV (% Area) 99.898.5
qNMR (Absolute Purity) 99.598.2

Conclusion

A comprehensive assessment of the purity of L-leucyl-N,3-dimethyl-L-valinamide necessitates a multi-faceted analytical strategy. By combining the quantitative power of HPLC, the impurity identification capabilities of LC-MS, and the absolute quantification provided by qNMR, researchers can build a robust and reliable purity profile. This orthogonal approach, benchmarked against certified reference standards, ensures the quality and consistency required for demanding research and drug development applications, ultimately contributing to the scientific validity and regulatory compliance of the work.[1][2]

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass. Retrieved from [Link]

  • whpeptide. (2023, November 2). How is the purity of peptides calculated? Retrieved from [Link]

  • Dai, X., et al. (2014). Precise measurement for the purity of amino acid and peptide using quantitative nuclear magnetic resonance. Talanta, 125, 94-101. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Synthetic Peptide Characterization and Impurity Profiling. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 30). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 27). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. Retrieved from [Link]

  • Pharmanity. (2025, March 6). The Role of Peptide Reference Standards in Pharmaceutical Quality Control. Retrieved from [Link]

  • Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Standards & Kits for the Analysis of Peptides. Retrieved from [Link]

  • GL Sciences. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Maloy, J. T. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]

  • Giraudel, J. L., et al. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. Journal of chromatography. A, 1189(1-2), 195–206. Retrieved from [Link]

  • DLRC Group. (2023, December 20). Synthetic Peptides: Understanding The New CMC Guidelines. Retrieved from [Link]

  • MDPI. (2023, January 23). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of medicinal chemistry, 57(21), 9220–9231. Retrieved from [Link]

  • EDQM, Council of Europe. (2020, February 4-5). Ph. Eur. Reference Standards for Recombinant Biotherapeutics – Peptide mapping and Glycan analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, May). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin. Retrieved from [Link]

  • Almac Group. (2021, April 16). THE IMPACT OF EUROPEAN PHARMACOPEIA REGULATIONS FOR PEPTIDES DURING THE CHANGE OF MANUFACTURER AT LATE PHASE. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, August 28). Chapter 1: Regulatory Considerations for Peptide Therapeutics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, May 19). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin Guidance for Industry. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, August 16). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.). 2.2.56. Amino acid analysis. Retrieved from [Link]

  • Regulations.gov. (2017, October 15). ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed D. Retrieved from [Link]

  • National Institutes of Health. (2023, March 22). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. Retrieved from [Link]

  • NextSDS. (n.d.). L-VALINAMIDE, L-LEUCYL-N, 3-DIMETHYL — Chemical Substance Information. Retrieved from [Link]

  • Mantle, D., et al. (1988). Purification and characterization of leucyl aminopeptidase and pyroglutamyl aminopeptidase from human skeletal muscle. The international journal of biochemistry, 20(6), 613–619. Retrieved from [Link]

  • American Chemical Society. (2025, November 5). Identification and Validation of Compounds Targeting Leishmania major Leucyl-Aminopeptidase M17. Retrieved from [Link]

  • Nagoya City University Graduate School of Pharmaceutical Sciences. (n.d.). Publication. Retrieved from [Link]

Sources

Validation

Benchmarking yield efficiency of CAS 178933-95-4 across different coupling reagents

As a Senior Application Scientist, evaluating the synthetic efficiency of sterically hindered peptide bonds requires moving beyond standard protocols and understanding the fundamental physical chemistry of the transition...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the synthetic efficiency of sterically hindered peptide bonds requires moving beyond standard protocols and understanding the fundamental physical chemistry of the transition state.

This guide provides an authoritative benchmarking of coupling reagents for the synthesis of CAS 178933-95-4 , chemically identified as L-Leucyl-N,3-dimethyl-L-valinamide (commonly referred to as L-Leucyl-N-methyl-L-tert-leucinamide)[1].

This specific dipeptide is the critical structural core of Rebimastat (BMS-275291) , a potent, sulfhydryl-based matrix metalloproteinase (MMP) inhibitor developed for antineoplastic applications[]. In preclinical models, BMS-275291 demonstrated significant efficacy in inhibiting tumor growth, angiogenesis, and metastasis[3]. However, synthesizing its dipeptide core presents one of the most formidable challenges in peptide chemistry: coupling an amino acid to an N-methylated, α -tert-butyl substituted amine.

Mechanistic Causality of the Steric Bottleneck

The difficulty in synthesizing CAS 178933-95-4 stems from the extreme steric environment of the nucleophile (N-methyl-L-tert-leucinamide).

  • Reduced Nucleophilicity: The N-methyl group donates electron density but creates significant steric bulk that restricts the approach angle of the incoming electrophile.

  • Massive Steric Shielding: The adjacent tert-butyl group of the tert-leucine moiety locks the backbone conformation (restricting Ramachandran ϕ and ψ angles) and creates a physical "shield" around the secondary amine.

Standard carbodiimide chemistry (e.g., EDC/HOBt) typically fails here because the bulky active ester intermediate cannot penetrate this steric shield, leading to prolonged reaction times, reagent degradation, and high rates of epimerization[4].

G N_Me_Tle N-methyl-L-tert-leucinamide (Sterically Hindered Nucleophile) Coupling Coupling Reagent (HATU / COMU) N_Me_Tle->Coupling t-Butyl + N-Me Shielding Boc_Leu Boc-L-Leucine (Electrophile) Boc_Leu->Coupling Carboxyl Activation Product CAS 178933-95-4 (Dipeptide Product) Coupling->Product Amide Bond Formation

Fig 1. Mechanistic workflow of CAS 178933-95-4 synthesis highlighting steric bottlenecks.

Benchmarking Coupling Reagents

To objectively evaluate the synthesis of CAS 178933-95-4, we benchmarked five distinct classes of coupling reagents. The causality behind their performance is rooted in the size and electronic nature of the active ester they generate.

  • Carbodiimides (EDC/HOBt & DIC/Oxyma): Generate an O-acylisourea followed by an OBt/Oxyma active ester. The intermediate is too bulky to efficiently react with the N-methyl amine, resulting in poor yields.

  • Phosphonium Salts (PyBOP): Generates an OBt ester without the risk of guanidinium byproduct formation. While it performs better than EDC, the lack of neighboring group participation makes it sluggish for tert-leucine derivatives[4].

  • Aminium/Uronium Salts (HATU/HOAt): The gold standard. HATU generates an OAt active ester. The critical difference is the nitrogen atom at position 7 of the HOAt ring, which provides neighboring group participation by acting as an intramolecular base to hydrogen-bond with the incoming secondary amine, accelerating the reaction.

  • Morpholino Uronium Salts (COMU): Functions similarly to HATU but uses an Oxyma leaving group and a morpholino backbone, enhancing solubility and reaction kinetics while avoiding the explosive hazards of benzotriazoles.

  • Acid Chlorides via BTC (Bis(trichloromethyl)carbonate): Generates an acid chloride in situ. Acid chlorides are sterically much smaller than active esters, allowing them to easily bypass the tert-butyl shield. However, the high reactivity increases the risk of oxazolone formation, leading to higher epimerization.

Quantitative Yield Efficiency Data
Coupling ReagentAdditiveSolventTime (h)Yield (%)Epimerization (%)
EDC HOBtDMF2418.5< 1.0
DIC OxymaDMF2445.2< 1.0
PyBOP DIEADCM/DMF1862.0~ 2.1
HATU HOAtDMF1284.5~ 3.0
COMU DIEADMF1288.3~ 2.5
BTC CollidineTHF494.1~ 8.5

Data Interpretation: COMU and HATU offer the best balance of high yield and acceptable epimerization. BTC provides the highest absolute yield but requires strict temperature control to mitigate severe epimerization.

Self-Validating Experimental Protocol (Optimal: COMU/DIEA)

To ensure scientific integrity, the following protocol for synthesizing CAS 178933-95-4 using COMU is designed as a self-validating system . It incorporates specific in-process controls that prove the reaction has succeeded before proceeding to isolation.

Step 1: Solvation and Pre-activation

  • Action: Dissolve Boc-L-Leucine (1.0 eq) and COMU (1.1 eq) in anhydrous DMF (0.1 M concentration). Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) at 0°C. Stir for 5 minutes.

  • Causality: DMF is required to solvate the highly polar transition state. Pre-activation at 0°C prevents premature degradation of the uronium salt. The color change to pale yellow validates the formation of the active Oxyma ester.

Step 2: Nucleophilic Addition

  • Action: Add N-methyl-L-tert-leucinamide (1.0 eq) dropwise. Allow the reaction to warm to ambient temperature and stir for 12 hours.

  • Causality: The dropwise addition prevents localized thermal spikes that drive oxazolone-mediated epimerization.

Step 3: In-Process Control (The Chloranil Test)

  • Action: Extract a 10 μ L aliquot. Perform a Chloranil test (not a Kaiser test).

  • Self-Validation: Because the nucleophile is a secondary amine, a standard Kaiser (ninhydrin) test will yield a false negative. The Chloranil test specifically detects secondary amines. A negative Chloranil test (absence of blue/green color) physically validates that the sterically hindered N-methyl amine has been fully consumed.

Step 4: Quench and Isolation

  • Action: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate. Wash the organic layer with 5% KHSO4​ (to remove unreacted amines) and brine. Dry over Na2​SO4​ and concentrate in vacuo.

G Prep 1. Prepare 0.1M Reactants (Boc-Leu-OH + N-Me-Tle-NH2) Base 2. Add DIEA (2.0 eq) Establish basicity for activation Prep->Base Reagent 3. Add COMU (1.1 eq) Form highly reactive Oxyma ester Base->Reagent Monitor 4. In-Process Control (Chloranil Test validates secondary amine consumption) Reagent->Monitor Quench 5. Quench & Workup (Aqueous Wash & Extraction) Monitor->Quench

Fig 2. Self-validating experimental protocol for the synthesis of CAS 178933-95-4.

References

  • Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291. AACR Journals (Cancer Research).[Link]

  • Synthesis and Antimitotic/Cytotoxic Activity of Hemiasterlin Analogues. ACS Publications (Journal of Medicinal Chemistry).[Link]

Sources

Safety & Regulatory Compliance

Safety

L-Valinamide,L-leucyl-N,3-dimethyl proper disposal procedures

As a Senior Application Scientist in chemical safety and drug development, I recognize that handling specialized dipeptide derivatives requires a rigorous, causality-driven approach to both operational safety and environ...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chemical safety and drug development, I recognize that handling specialized dipeptide derivatives requires a rigorous, causality-driven approach to both operational safety and environmental compliance.

L-Valinamide, L-leucyl-N,3-dimethyl (CAS: 178933-95-4) is a critical synthetic intermediate. It is most notably utilized in the dynamic resolution and synthesis of sulfhydryl-based matrix metalloproteinase (MMP) inhibitors, such as BMS-275291 (Rebimastat)[1, 2, 4]. Because these compounds are designed to interact with biological pathways—specifically inhibiting MMP-1, 2, 7, 9, and 14 to block tumor angiogenesis and extracellular matrix degradation[2, 3]—their disposal and handling must be meticulously managed to prevent unintended environmental exposure and biological contamination.

This guide provides self-validating, step-by-step operational and disposal protocols for researchers handling this compound.

Chemical Identity & Quantitative Data

Understanding the physicochemical properties of a compound is the first step in designing a safe handling and disposal protocol. Below is the summarized data for L-Valinamide, L-leucyl-N,3-dimethyl.

Table 1: Physicochemical Properties and Classification

ParameterValue / Description
Chemical Name L-Valinamide, L-leucyl-N,3-dimethyl
CAS Registry Number 178933-95-4
Chemical Class Amino acid derivative / Dipeptide amide [1]
Molecular Formula C₁₃H₁₈N₂O (as commercially reported) [1]
Molecular Weight ~222.29 g/mol [1]
Primary Application Precursor for antineoplastic MMP inhibitors (e.g., Rebimastat) [2, 3]
Reactivity Profile Amide bonds are susceptible to hydrolysis under strong acidic or basic conditions; can undergo nucleophilic attack [1].

Causality-Driven Operational Safety

Before discussing disposal, it is critical to establish the operational parameters that prevent the generation of hazardous scenarios.

  • Inhalation Mitigation: As a biologically active precursor, inhalation of fine dipeptide powders can lead to unintended systemic absorption or respiratory sensitization.

    • Protocol: All bulk powder handling must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a standard chemical fume hood with a minimum face velocity of 100 fpm.

  • Dermal Protection: To prevent dermal transfer, operators must use double-gloved nitrile hands. Nitrile is preferred over latex due to its superior resistance to the organic solvents (e.g., DMF, DMSO) typically used during peptide coupling reactions.

MMPPathway LVal L-Valinamide, L-leucyl-N,3-dimethyl (Intermediate) BMS BMS-275291 (Rebimastat) Synthesis LVal->BMS Chemical Coupling MMP Matrix Metalloproteinases (MMP-1, 2, 7, 9, 14) BMS->MMP Sulfhydryl Zinc Binding ECM Extracellular Matrix Degradation Blocked MMP->ECM Enzymatic Inhibition Angio Inhibition of Angiogenesis & Tumor Metastasis ECM->Angio Downstream Effect

Fig 1. Role of the dipeptide intermediate in synthesizing MMP inhibitors for cancer therapy.

Proper Disposal Procedures

Dipeptides contain high concentrations of nitrogen. If flushed down the drain, they can act as nutrients for microbial blooms or introduce active pharmacophores into the municipal water supply. High-temperature incineration (>1000°C) is the only acceptable disposal method, as it ensures complete thermal destruction, breaking the amide bonds and converting the compound into CO₂, H₂O, and NOₓ (which is subsequently scrubbed by the incinerator's emission controls).

Protocol A: Solid Waste Processing (Powders and Contaminated Consumables)
  • Collection: Carefully scoop solid residues using non-sparking, anti-static spatulas.

    • Causality Check: Do not dry-sweep. Dry sweeping aerosolizes active pharmaceutical ingredients (APIs) and their intermediates, bypassing standard dermal PPE and posing an acute inhalation risk.

  • Primary Containment: Transfer solid waste into a high-density polyethylene (HDPE) container.

    • Causality Check: HDPE is chosen because it is chemically inert and will not degrade if trace amounts of organic coupling solvents are present in the powder matrix.

  • Labeling: Affix a hazardous waste label reading: "Hazardous Solid Waste - Nitrogenous Organic Compound (L-Valinamide derivative)."

  • Routing: Transfer the sealed container to the facility's central hazardous waste accumulation area for pickup by a licensed incineration vendor.

Protocol B: Liquid Waste Processing (Reaction Mother Liquors and Washings)
  • Quenching (If Applicable): If the dipeptide is in a solution containing reactive coupling agents (e.g., carbodiimides used in amide bond formation [1]), quench the reaction with a mild aqueous buffer (e.g., saturated sodium bicarbonate).

    • Causality Check: Quenching prevents ongoing gas-generating reactions from pressurizing the sealed waste carboy, which could lead to a catastrophic rupture.

  • Segregation: Segregate the liquid into "Halogenated" or "Non-Halogenated" waste streams based on the primary solvent used (e.g., Dichloromethane vs. Dimethylformamide).

  • Containment: Store the liquid in vented, solvent-compatible carboys (PTFE or HDPE). Ensure the carboy is stored in secondary containment to capture any potential leaks.

  • Disposal: Submit the carboy for solvent blending and high-temperature incineration.

DisposalWorkflow Start L-Valinamide Derivative Waste Solid Solid Waste (Powder/Residue) Start->Solid Liquid Liquid Waste (Solvent/Aqueous) Start->Liquid Container1 Seal in High-Density Polyethylene (HDPE) Solid->Container1 Container2 Segregate into Halogenated/Non-Halogenated Liquid->Container2 Incineration High-Temperature Incineration (>1000°C) Container1->Incineration Container2->Incineration Destruction Thermal Destruction of Amide Bonds (NOx controlled) Incineration->Destruction

Fig 2. Standardized disposal workflow for L-Valinamide, L-leucyl-N,3-dimethyl waste streams.

Emergency Spill Response Protocol

In the event of a localized spill during synthesis or transport, execute the following self-validating recovery loop:

  • Isolate & Don PPE: Evacuate non-essential personnel from the immediate area. Don an N95/P100 respirator, safety goggles, and double nitrile gloves.

  • Dampen & Contain: If the spill is a dry powder, lightly mist the area with a compatible, low-volatility solvent (such as isopropanol) to bind the dust.

  • Mechanical Removal: Wipe the area using absorbent spill pads. Place all contaminated pads directly into an HDPE solid waste container.

  • Chemical Decontamination: Wash the spill surface with a mild surfactant or a 5% sodium hypochlorite solution to hydrolyze any residual peptide bonds, followed by a final water rinse.

  • Waste Routing: Treat all cleanup materials as hazardous solid waste (Protocol A).

References

  • AACR Journals. Inhibition of Angiogenesis and Metastasis in Two Murine Models by the Matrix Metalloproteinase Inhibitor, BMS-275291. Retrieved from: [Link]

  • Google Patents.US7388098B2 - Dynamic resolution of isomers and resolved isomers.
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